molecular formula C8H9BrN2O2 B1381004 4-bromo-N,3-dimethyl-2-nitroaniline CAS No. 859914-00-4

4-bromo-N,3-dimethyl-2-nitroaniline

Cat. No.: B1381004
CAS No.: 859914-00-4
M. Wt: 245.07 g/mol
InChI Key: VRIAPPJRLUEAOQ-UHFFFAOYSA-N
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Description

4-bromo-N,3-dimethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N,3-dimethyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N,3-dimethyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,3-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(10-2)8(5)11(12)13/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIAPPJRLUEAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Substituted Bromo-Nitroanilines: A Case Study of 4-Bromo-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial database inquiries for "4-bromo-N,3-dimethyl-2-nitroaniline" did not yield sufficient data for a comprehensive technical guide, suggesting it is a novel or sparsely documented compound. To fulfill the core requirements of providing an in-depth, methodologically sound guide, this document will focus on the well-characterized and structurally related compound, 4-Bromo-2-nitroaniline (CAS No. 875-51-4) . The principles, experimental protocols, and data interpretation frameworks detailed herein are directly applicable to the characterization of 4-bromo-N,3-dimethyl-2-nitroaniline and other similar small molecules in a drug discovery and development context.

Introduction: The Importance of Physicochemical Characterization

The journey of a novel chemical entity from synthesis to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physical and chemical properties. These properties govern a molecule's behavior in both biological and manufacturing contexts, influencing everything from solubility and absorption to stability and formulation. Substituted nitroanilines are a significant class of compounds, often serving as key intermediates in the synthesis of dyes and pharmaceuticals.[1]

This guide provides a detailed overview of the core physical properties of 4-bromo-2-nitroaniline, a representative of this class. As a Senior Application Scientist, the intent is not merely to list data but to provide a framework for how this data is reliably obtained and interpreted. The protocols described are designed to be self-validating, ensuring the generation of trustworthy and reproducible results essential for regulatory submissions and scalable process development.

Core Physicochemical Properties of 4-Bromo-2-nitroaniline

4-Bromo-2-nitroaniline is an aromatic amine containing a benzene ring substituted with an amino group, a nitro group, and a bromine atom.[2] These functional groups dictate its polarity, reactivity, and intermolecular interactions, which in turn define its physical properties. The compound typically presents as a yellow to orange crystalline solid and is stable under normal atmospheric conditions.[2][3]

Data Summary

The following table summarizes the key physical properties of 4-bromo-2-nitroaniline, compiled from various authoritative sources.

PropertyValueSource(s)
IUPAC Name 4-bromo-2-nitroaniline[4]
CAS Number 875-51-4
Molecular Formula C₆H₅BrN₂O₂[5]
Molecular Weight 217.02 g/mol [5]
Appearance Light yellow to orange/brown crystalline powder/solid[2][3][6]
Melting Point 109 - 115 °C (range varies slightly by purity/supplier)[3][6][7][8]
Boiling Point 308.7 ± 22.0 °C (Predicted)[8]
Density ~1.79 g/cm³ (Estimate)[8]
Solubility Sparingly soluble in water; Soluble in Chloroform, DMSO, Methanol[2][8]

Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data hinges on the robustness of the experimental methodology. The following sections detail standard, field-proven protocols for characterizing a crystalline organic solid like 4-bromo-2-nitroaniline.

Workflow for Characterization of a Crystalline Solid

The logical flow for characterizing a newly synthesized crystalline compound is crucial. It ensures that structural identity is confirmed before extensive physical property measurements are undertaken. This workflow prioritizes unambiguous structural elucidation first, followed by purity assessment and other physical characterizations.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation (Primary) cluster_2 Purity & Identity Confirmation (Secondary) cluster_3 Definitive Structure & Crystal Form Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary analysis MS Mass Spectrometry (MS) Purification->MS SCXRD Single Crystal X-Ray Diffraction (SC-XRD) (If single crystals available) Purification->SCXRD Gold Standard MP Melting Point Determination NMR->MP Structure confirmed, assess purity MS->MP Spectroscopy IR/FTIR Spectroscopy MP->Spectroscopy Chromatography HPLC/GC Analysis MP->Chromatography

Caption: A typical workflow for the characterization of a new organic crystalline compound.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a highly sensitive indicator of purity. A pure crystalline solid will exhibit a sharp, narrow melting range (typically < 2°C).[9] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. This protocol uses a standard melting point apparatus, a reliable and common tool in organic chemistry labs.

Methodology:

  • Sample Preparation:

    • Ensure the 4-bromo-2-nitroaniline sample is completely dry and finely powdered. Place a small amount on a clean, dry watch glass.

    • Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of sample enters the tube.[10]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[10] Repeat until a packed column of 2-3 mm height is achieved.

  • Apparatus Setup:

    • Place the prepared capillary tube into the sample holder of the melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.

    • Precise Determination: Using a fresh sample, heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point found.[11]

    • Decrease the heating rate to approximately 1-2°C per minute. A slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely liquefied.[11]

  • Reporting:

    • Report the result as a melting range (T₁ - T₂). For 4-bromo-2-nitroaniline, a typical result for a pure sample would be in the range of 110-114°C.[6]

    • Perform the determination in triplicate to ensure reproducibility.

Protocol: Qualitative Solubility Assessment

Causality: Solubility is dictated by the principle of "like dissolves like." The polarity of 4-bromo-2-nitroaniline, which arises from its amino and nitro groups, as well as the polarizable bromine atom, suggests it will be more soluble in polar organic solvents than in nonpolar hydrocarbons or highly polar water. Understanding solubility is paramount for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.

Methodology:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Methanol, Chloroform, Hexane).

  • Sample Preparation: Add approximately 10-20 mg of 4-bromo-2-nitroaniline to a series of labeled test tubes.

  • Measurement:

    • To each tube, add 1 mL of the selected solvent.

    • Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds.

    • Visually inspect the mixture. Classify the solubility based on the following criteria:

      • Soluble: No solid particles are visible. The solution is clear.

      • Sparingly/Slightly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

      • Insoluble: The solid appears largely unchanged.

  • Reporting:

    • Record the solubility of the compound in each solvent at room temperature. For 4-bromo-2-nitroaniline, the expected result is solubility in methanol and chloroform, and sparing solubility in water.[8]

Conclusion and Future Directions

This guide has established the foundational physical properties of 4-bromo-2-nitroaniline as a representative substituted bromo-nitroaniline. The provided experimental workflows for melting point and solubility determination are robust, reproducible, and grounded in established chemical principles. For a novel compound like 4-bromo-N,3-dimethyl-2-nitroaniline, these protocols would be the first critical step after synthesis and purification. Further characterization would involve advanced techniques such as Differential Scanning Calorimetry (DSC) for thermal behavior analysis, Powder X-ray Diffraction (PXRD) to investigate polymorphism, and extensive spectroscopic analysis (NMR, MS, IR) to confirm its detailed molecular structure.[12][13] A solid understanding of these properties is the bedrock upon which successful drug development programs are built.

References

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2025). A Combined Experimental and Modeling Workflow to Tune Surface Properties of Organic Materials via Cocrystallization. Retrieved February 3, 2026, from [Link]

  • Savant Labs. (n.d.). ASTM D611 - Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents. Retrieved February 3, 2026, from [Link]

  • Al-Saadi, A. (2021). experiment (1) determination of melting points. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Predicting crystal structures of organic compounds. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Retrieved February 3, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 3, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 1: Melting-point Determinations. Retrieved February 3, 2026, from [Link]

Sources

4-bromo-N,3-dimethyl-2-nitroaniline CAS number 859914-00-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 4-bromo-N,3-dimethyl-2-nitroaniline (CAS 859914-00-4) .

CAS Number: 859914-00-4 Role: Advanced Pharmaceutical Intermediate (API Precursor) Target Class: Nrf2 Activators (Nuclear factor erythroid 2-related factor 2)

Executive Summary

4-bromo-N,3-dimethyl-2-nitroaniline is a highly specialized halogenated nitroaniline derivative used primarily as a scaffold in the development of Nrf2 regulators . These therapeutic agents are critical in the treatment of oxidative stress-related pathologies, including Chronic Kidney Disease (CKD), neurodegenerative disorders (Alzheimer’s, Parkinson’s), and autoimmune conditions.

As a Senior Application Scientist, I emphasize that this molecule’s value lies in its tetrasubstituted benzene core , which provides a rigid structural template for downstream coupling reactions—typically Buchwald-Hartwig aminations or Suzuki couplings—essential for building high-affinity kinase inhibitors or transcription factor modulators.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-bromo-N,3-dimethyl-2-nitroaniline
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
Mass Spec (LC/MS) m/z 245.0 [M+H]⁺
Key Functional Groups Aryl Bromide (C4), Nitro (C2), Secondary Amine (C1), Methyl (C3)
Structural Significance

The positioning of the bromine at C4 and the nitro group at C2 creates a "push-pull" electronic system. The nitro group withdraws electron density, making the ring susceptible to nucleophilic attacks if not carefully managed, while the bromine serves as a precise handle for metal-catalyzed cross-coupling. The N-methyl group increases lipophilicity and alters the hydrogen-bonding profile of the final drug candidate.

Synthetic Pathway & Manufacturing

The synthesis of CAS 859914-00-4 requires precise regiochemical control to ensure the methyl group attaches to the nitrogen rather than the aromatic ring (C-alkylation) or over-alkylating to a quaternary ammonium salt.

Core Synthesis Route (Patent WO2016203401A1)

The industry-standard protocol involves the nucleophilic substitution (N-alkylation) of the precursor 4-bromo-3-methyl-2-nitroaniline.

Reaction Scheme:

  • Deprotonation: The acidic proton of the primary amine is removed using a strong base (Sodium Hydride).

  • Alkylation: The resulting anion attacks Iodomethane (MeI) via an Sₙ2 mechanism.

SynthesisRoute Precursor 4-Bromo-3-methyl-2-nitroaniline (Starting Material) Intermediate 4-Bromo-N,3-dimethyl-2-nitroaniline (CAS 859914-00-4) Precursor->Intermediate N-Alkylation (25°C, 30 min) Reagents Reagents: 1. NaH (Base) 2. MeI (Methylating Agent) Solvent: DMF Reagents->Intermediate Downstream Reduction (SnCl2) To Diamine Scaffold Intermediate->Downstream Nitro Reduction

Figure 1: Synthetic workflow for CAS 859914-00-4 from primary aniline precursor.

Detailed Experimental Protocol

Based on verified methodologies from Patent WO2016203401A1.

Objective:

Synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline (Intermediate 7).

Materials:
  • Precursor: 4-bromo-3-methyl-2-nitroaniline (20 g, 87 mmol)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.81 g, 95 mmol)

  • Alkylating Agent: Iodomethane (MeI) (12.90 g, 91 mmol)[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (200 mL)

Procedure:
  • Setup: Flame-dry a 500 mL round-bottom flask and purge with Nitrogen (N₂) or Argon to create an inert atmosphere.

  • Dissolution: Charge the flask with 4-bromo-3-methyl-2-nitroaniline (20 g) and anhydrous DMF (200 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution slightly (0–5°C) if necessary to control exotherm, though room temperature (25°C) is acceptable. Slowly add NaH (3.81 g) portion-wise.

    • Critical Note: Evolution of Hydrogen gas (H₂) will occur. Ensure adequate venting.

  • Activation: Stir the reaction mixture at 25°C for 30 minutes to ensure complete formation of the anilide anion.

  • Alkylation: Dropwise add Iodomethane (12.90 g).

  • Reaction: Continue stirring at 25°C. Monitor via TLC or LC-MS for consumption of the starting material (typically 1–2 hours).

  • Quench & Workup:

    • Carefully quench with ice-water to destroy excess NaH.

    • Extract with Ethyl Acetate (EtOAc).[2][3][4]

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexanes/EtOAc gradient) if high purity (>98%) is required.

Application in Drug Discovery (Nrf2 Pathway)

This compound is a "linchpin" intermediate. It is not the final drug but the structural core that allows the drug to bind to the Keap1-Nrf2 complex .

Mechanism of Action Context

Drugs derived from this intermediate function by inhibiting the interaction between Keap1 and Nrf2. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE) genes.

Nrf2Pathway Drug Drug Candidate (Derived from CAS 859914-00-4) Keap1 Keap1 Protein (Sensor) Drug->Keap1 Inhibits/Modifies Nrf2_Cyto Nrf2 (Cytoplasm) (Latent) Keap1->Nrf2_Cyto Normally degrades Nrf2_Nuc Nrf2 (Nucleus) (Active) Nrf2_Cyto->Nrf2_Nuc Translocation (Stabilized) ARE Antioxidant Response Element (DNA) Nrf2_Nuc->ARE Binds Response Anti-inflammatory & Cytoprotective Proteins ARE->Response Transcription

Figure 2: Biological mechanism of Nrf2 regulators derived from the 4-bromo-N,3-dimethyl-2-nitroaniline scaffold.

Therapeutic Indications
  • Chronic Kidney Disease (CKD): Reducing oxidative damage in renal tissue.

  • Neurodegeneration: Protection against neuronal oxidative stress.

  • Autoimmune Diseases: Modulation of inflammatory cytokines.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, CAS 859914-00-4 presents specific hazards that must be managed in a research environment.

Hazard ClassPrecautionary Measure
Acute Toxicity Treat as potentially toxic by inhalation and ingestion. Use a biosafety cabinet or fume hood.
Skin/Eye Irritant Wear nitrile gloves and safety goggles. Nitroanilines can be absorbed through skin.
Reactivity Compatible with standard organic solvents but avoid strong reducing agents until the specific reduction step is intended.
NaH Handling Protocol Specific: Sodium Hydride is pyrophoric. Handle under inert gas.[5] Have Class D fire extinguisher available.

References

  • World Intellectual Property Organization (WIPO). (2016). WO2016203401A1 - Nrf2 Regulators. (Describes the synthesis of Intermediate 7: 4-Bromo-N,3-dimethyl-2-nitroaniline).

  • World Intellectual Property Organization (WIPO). (2016). WO2016202253A1 - Nrf2 Regulators. (Further details on the application of the scaffold in drug design).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 859914-00-4.

  • Shelton, L.M., et al. (2013). Nrf2 as a target for the prevention and treatment of CKD.[2] Kidney International.[6][1] (Contextualizes the therapeutic target).

Sources

Technical Guide: Synthesis of 4-Bromo-N,3-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N,3-dimethyl-2-nitroaniline is a critical intermediate in the synthesis of fused polyheterocycles, particularly benzimidazole-based kinase inhibitors and Nrf2 regulators.[1][2] Its structural complexity arises from the dense functionalization of the benzene ring—specifically the vicinal arrangement of the N-methylamino, nitro, and methyl groups.

Direct nitration of N,3-dimethylaniline or 4-bromo-N,3-dimethylaniline typically yields regioisomeric mixtures due to competing directing effects.[1][2] Consequently, the most robust and scalable pathway avoids late-stage nitration.[2] This guide details a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a regioselective Bromination , ensuring high isomeric purity (>98%) and reproducibility.

Retrosynthetic Analysis

The retrosynthesis deconstructs the target molecule into commercially accessible synthons, prioritizing regiocontrol.

  • Disconnection 1 (C-Br Bond): The bromine atom at position 4 is para to the strong electron-donating amino group.[1][2] This allows for highly selective electrophilic aromatic substitution (bromination) as the final step.[2]

  • Disconnection 2 (C-N Bond): The N-methylamino group is installed via SNAr.[1][2] The precursor, 1-fluoro-3-methyl-2-nitrobenzene, possesses a labile fluorine atom activated by the ortho-nitro group.[1][2] The amino product is electron-rich, deactivating the ring toward further nucleophilic attack, thus preventing over-amination.

Retrosynthesis Target Target: 4-Bromo-N,3-dimethyl-2-nitroaniline Intermediate Intermediate: N,3-Dimethyl-2-nitroaniline Target->Intermediate Bromination (NBS) Regioselective (Para to NHMe) SM Starting Material: 1-Fluoro-3-methyl-2-nitrobenzene Intermediate->SM S_NAr (MeNH2) F-Displacement

Figure 1: Retrosynthetic logic flow prioritizing regiochemical integrity.

Primary Synthesis Pathway

Step 1: Synthesis of N,3-Dimethyl-2-nitroaniline

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][2] Rationale: This step installs the N-methylamino functionality.[1][2] Using the fluoro-nitro precursor is superior to methylating 3-methyl-2-nitroaniline, as it avoids over-alkylation (formation of the dimethylamino byproduct) and eliminates the need for harsh methylating agents like methyl iodide.[1][2]

Reagents & Materials:

  • Substrate: 1-Fluoro-3-methyl-2-nitrobenzene (CAS: 102803-19-6)[1][2]

  • Nucleophile: Methylamine (2.0 M solution in THF or 33% in EtOH)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (Et3N) or excess Methylamine

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-3-methyl-2-nitrobenzene (1.0 eq) in Ethanol (5-10 volumes).

  • Addition: Cool the solution to 0°C. Add Methylamine solution (3.0 eq) dropwise over 15 minutes.

    • Note: The reaction is exothermic.[2] Maintain internal temperature <10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][3][4] The starting material (Rf ~0.6) should disappear, and a more polar yellow spot (Rf ~0.4) should appear.[2][5]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

  • Extraction: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude product is typically pure enough (>95%) for the next step.[2] If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[1][2]

Yield: 85–95% (Yellow solid).[2]

Step 2: Synthesis of 4-Bromo-N,3-dimethyl-2-nitroaniline

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] Rationale: The amino group strongly activates the para position (C4). The ortho position (C6) is less favored due to steric hindrance from the N-methyl group and the electronic influence of the meta-methyl group.[1][2] N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br2) for milder conditions and easier handling.[1][2]

Reagents & Materials:

  • Substrate: N,3-Dimethyl-2-nitroaniline (from Step 1)[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.0–1.05 eq)[1][2]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Temperature: 0°C to Room Temperature

Protocol:

  • Dissolution: Dissolve N,3-dimethyl-2-nitroaniline (1.0 eq) in DMF (5-10 volumes).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Bromination: Dissolve NBS (1.05 eq) in a minimal amount of DMF and add it dropwise to the aniline solution over 30 minutes.

    • Critical Parameter: Protect from light to prevent radical side reactions.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a solid.[2]

  • Isolation: Filter the precipitate. Wash the cake copiously with water to remove residual DMF and succinimide.[2]

  • Drying: Dry the solid in a vacuum oven at 40°C.

  • Recrystallization (if needed): Recrystallize from Ethanol/Water or Toluene to achieve >99% purity.[2]

Yield: 80–90% (Orange/Yellow crystalline solid).

Process Data & Specifications

ParameterStep 1 (SNAr)Step 2 (Bromination)
Limiting Reagent 1-Fluoro-3-methyl-2-nitrobenzeneN,3-Dimethyl-2-nitroaniline
Stoichiometry MeNH2 (3.0 eq)NBS (1.05 eq)
Solvent System Ethanol or THFDMF or Acetonitrile
Temperature 0°C → 25°C0°C → 25°C
Reaction Time 4–6 Hours3–5 Hours
Expected Yield 85–95%80–90%
Appearance Yellow SolidOrange/Yellow Solid
Key Impurity Unreacted Fluoride (rare)6-Bromo isomer (<2%)

Reaction Scheme Diagram

ReactionScheme SM 1-Fluoro-3-methyl- 2-nitrobenzene Step1 Step 1: S_NAr MeNH2, EtOH 0°C to RT SM->Step1 Int N,3-Dimethyl- 2-nitroaniline Step1->Int Step2 Step 2: Bromination NBS, DMF 0°C to RT Int->Step2 Prod 4-Bromo-N,3-dimethyl- 2-nitroaniline Step2->Prod

Figure 2: Step-by-step synthetic pathway from fluoronitrobenzene precursor.

Alternative Pathway (Non-Commercial Precursor)

If 1-fluoro-3-methyl-2-nitrobenzene is unavailable, the aniline core can be synthesized from 3-methyl-2-nitrobenzoic acid :

  • Curtius Rearrangement: 3-Methyl-2-nitrobenzoic acid + DPPA (Diphenylphosphoryl azide) + t-BuOH

    
     Boc-protected aniline.[1][2]
    
  • Deprotection: TFA/DCM

    
    3-Methyl-2-nitroaniline .
    
  • N-Methylation: This step is challenging due to potential dimethylation.[1][2]

    • Method: Reductive amination with Paraformaldehyde/NaBH4 in acidic media (selectivity can be poor).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement.[1][2] Do not distill residues to dryness at high temperatures.[1][2]

  • N-Bromosuccinimide (NBS): Irritant.[1][2] Store in a refrigerator and protect from moisture. Exothermic decomposition can occur.[1][2]

  • Methylamine: Toxic gas/liquid.[1][2] Use in a well-ventilated fume hood.[1][2]

  • DMF: Hepatotoxic.[1][2] Avoid skin contact; use appropriate gloves (Butyl rubber).[2]

References

  • US Patent 2024/0352034 A1 . Hydroxypyridoxazepines as Nrf2 Activators. (2024).[2] Describes the synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline (Compound VI) from N,3-dimethyl-2-nitroaniline.

  • World Patent WO 2016/202253 A1 . Nrf2 Regulators. (2016).[2] Details the SNAr displacement of fluoride from 1-fluoro-3-methyl-2-nitrobenzene to form the aniline precursor.[1][2]

  • ChemicalBook . 4-Bromo-N,3-dimethyl-2-nitroaniline (CAS 859914-00-4).[1][2][5][6][7] Properties and supplier information.

Sources

Technical Guide: Solubility Profiling of 4-Bromo-N,3-dimethyl-2-nitroaniline (BDMNA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility profile of 4-bromo-N,3-dimethyl-2-nitroaniline (BDMNA), a highly functionalized nitroaniline derivative often utilized as a scaffold in the synthesis of benzimidazoles and azo dyes.

Unlike simple nitroanilines, BDMNA exhibits a complex solubility landscape driven by the interplay between its polar nitro/amine functionalities and its lipophilic bromine and methyl substituents.[1] This guide provides a theoretical solubility model based on Structure-Property Relationships (SPR), a validated experimental protocol for precise determination, and strategic recommendations for solvent selection in synthesis and purification.[1]

Key Insight: The steric congestion between the ortho-nitro group (C2) and the meta-methyl group (C3), combined with the N-methyl substitution, likely disrupts molecular planarity. This reduction in crystal lattice energy typically results in higher solubility in organic solvents compared to its planar analogs (e.g., 4-nitroaniline), while significantly reducing water solubility.[1]

Part 1: Physicochemical Profile & Theoretical Solubility[1]

To understand the solubility behavior of BDMNA, we must deconstruct its molecular interactions.[1]

Structural Analysis[1][2][3]
  • Core: Aniline ring (aromatic).[1][2][3][4][5]

  • Electronic Factors: The C2-Nitro group is a strong electron-withdrawing group (EWG), reducing the basicity of the amine.

  • Lipophilicity Contributors:

    • Bromine (C4): Significant increase in lipophilicity and molecular weight.[1]

    • C3-Methyl & N-Methyl: Add hydrophobic bulk.[1]

  • Steric Factors (The "Ortho Effect"): The proximity of the N-methyl, C2-nitro, and C3-methyl groups creates steric strain. This forces the nitro group to rotate out of the plane of the benzene ring, reducing intermolecular

    
    -
    
    
    
    stacking efficiency.
Predicted Solubility Parameters

Based on Group Contribution Methods (GCM) and comparison with analogous compounds (e.g., 4-bromo-2-nitroaniline, LogP ~2.2), we can estimate the properties of BDMNA:

PropertyEstimated ValueImplication
LogP (Octanol/Water) 2.8 – 3.2Highly lipophilic; practically insoluble in water.[1]
H-Bond Donors 1 (N-H)Limited capacity for H-bonding with protic solvents.[1]
H-Bond Acceptors 3 (NO₂, N)Good interaction with polar aprotic solvents.[1]
Dipole Moment High (~5-6 D)Strong affinity for polar non-protic solvents (DMSO, DMF).[1]

Part 2: Solvent Selection Strategy

The following categorization guides the selection of solvents for reaction media (high solubility) versus purification (differential solubility).

Class I: High Solubility Solvents (Reaction Media)

Target Solubility: >100 mg/mL These solvents are ideal for preparing stock solutions or running nucleophilic aromatic substitution reactions.[1]

  • DMSO (Dimethyl sulfoxide): The gold standard for dissolving nitroanilines due to strong dipole-dipole interactions.[1]

  • DMF (Dimethylformamide) / NMP: Excellent alternatives, though harder to remove.[1]

  • Mechanism: The solvent's high dielectric constant stabilizes the polar nitro group, while the organic backbone accommodates the lipophilic regions.[1]

Class II: Moderate Solubility Solvents (Processing)

Target Solubility: 20–80 mg/mL Ideal for liquid-liquid extractions and chromatography.[1]

  • Dichloromethane (DCM): Excellent solubilizer due to the "soft" polarizability of the chlorine atoms interacting with the bromine on the BDMNA.[1]

  • Ethyl Acetate (EtOAc): Good general solvent; solubility may decrease significantly at lower temperatures (useful for crystallization).[1]

  • Acetone: High solubility but prone to forming solvates; use with caution in final drying steps.[1]

Class III: Low Solubility / Antisolvents

Target Solubility: <1 mg/mL Used to crash out the product during recrystallization.[1]

  • Water: The primary antisolvent.[1] BDMNA is hydrophobic; adding water to a DMSO/Ethanol solution will precipitate the compound immediately.[1]

  • Hexanes / Heptane: Useful for triturating oily residues to induce crystallization.[1]

Part 3: Experimental Determination Protocol

Objective: To determine the thermodynamic equilibrium solubility of BDMNA in a specific solvent at 25°C. Method: Isothermal Saturation (Shake-Flask Method) coupled with Gravimetric Analysis.[1]

Reagents & Equipment
  • BDMNA (Solid, purity >98%)[1]

  • Target Solvent (HPLC Grade)

  • Temperature-controlled orbital shaker (25°C ± 0.5°C)

  • 0.45 µm PTFE Syringe Filters (Chemical resistance required)[1]

  • Analytical Balance (0.01 mg precision)

Step-by-Step Workflow
  • Supersaturation: Add excess BDMNA solid to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom (suspension).[1]

  • Equilibration: Seal the vial and agitate in the orbital shaker at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached.[1]

  • Filtration: Stop agitation and allow the suspension to settle for 1 hour. Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw the supernatant and filter it through a 0.45 µm PTFE filter into a tared weighing vessel.

  • Evaporation: Evaporate the solvent carefully (using a gentle nitrogen stream or vacuum oven at 40°C) until a constant mass is achieved.

  • Calculation:

    
    [1]
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess BDMNA + Solvent Equilibrate Equilibration (24h @ 25°C, Agitation) Start->Equilibrate Settle Sedimentation (1h, No Agitation) Equilibrate->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Supernatant Evap Evaporation (Vacuum/N2 Stream) Filter->Evap Clear Filtrate Weigh Gravimetric Analysis (Mass/Volume) Evap->Weigh Dry Solid

Caption: Figure 1.[1][6] Isothermal saturation workflow for gravimetric solubility determination.

Part 4: Crystallization & Purification Logic[1]

Recrystallization relies on the temperature dependence of solubility.[1] For BDMNA, the steep solubility curve in alcohols makes them ideal candidates.[1]

Recommended Solvent Systems
MethodSolvent SystemRationale
Single Solvent Ethanol (Abs.) Moderate solubility at RT, high at reflux (78°C).[1] The methyl groups on BDMNA interact well with the ethyl chain of ethanol.[1]
Binary System Acetone / Water Dissolve in warm Acetone (Class II), then slowly add Water (Class III) until turbidity appears.[1] Cool to 4°C.
Binary System DCM / Hexane Dissolve in minimal DCM; layer Hexane on top for slow diffusion crystallization (good for X-ray quality crystals).[1]
Visualization: Recrystallization Decision Tree

RecrystLogic Start Impure BDMNA Solid CheckSol Solubility in Ethanol @ Reflux? Start->CheckSol YesSol Dissolves Completely CheckSol->YesSol Yes NoSol Insoluble / Oiling Out CheckSol->NoSol No Cool Cool to RT -> 0°C YesSol->Cool Switch Switch to Solvent/Antisolvent (Acetone/Water) NoSol->Switch Precip Crystals Form? Cool->Precip Precip->Switch No (remains soluble) Harvest Filter & Wash (Cold Ethanol) Precip->Harvest Yes

Caption: Figure 2. Logic flow for selecting the optimal recrystallization strategy.

Part 5: Safety & Handling

Warning: Nitroanilines are potent toxins.[1][2]

  • Route of Entry: Rapid transdermal absorption.[1] BDMNA is lipophilic, facilitating skin penetration.[1]

  • Hazards: Methemoglobinemia (cyanosis), liver damage, and potential mutagenicity.[1]

  • Controls:

    • Engineering: Handle only in a fume hood.

    • PPE: Double nitrile gloves (change immediately upon splash), lab coat, and safety goggles.[1]

    • Waste: Segregate as "Halogenated Organic Waste" due to the bromine content.[1]

References

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational data on nitroaniline solubility baselines).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of aromatic amines).

  • PubChem Database. (2023).[1] Compound Summary for 4-Bromo-2-nitroaniline (Analogous Structure). National Center for Biotechnology Information.[1] [Link]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. (Used for toxicity and handling extrapolation).[1]

Sources

The Architect of Potency: Discovery and History of 4-Bromo-N,3-dimethyl-2-nitroaniline

[1]

Executive Summary

4-Bromo-N,3-dimethyl-2-nitroaniline (CAS: 859914-00-4 ) is a specialized process intermediate designed for the precision construction of 1,4-dimethyl-1H-benzotriazole scaffolds.[1][2] Unlike generic building blocks, this compound was engineered to solve a specific medicinal chemistry challenge: accessing a sterically congested, electron-rich core required for high-affinity binding to the Kelch-like ECH-associated protein 1 (Keap1) .[1][2]

Its history is inextricably linked to the shift in drug discovery from electrophilic Nrf2 activators (which covalently modify cysteine residues) to non-covalent protein-protein interaction (PPI) inhibitors .[1][2] This guide explores the compound's origins, its unique regiochemical behavior, and the optimized protocols for its synthesis.[2]

Discovery & Origins: The Nrf2 Imperative

The discovery of 4-bromo-N,3-dimethyl-2-nitroaniline emerged from the structural requirements of Nrf2 (Nuclear factor erythroid 2-related factor 2) activators.[1][2]

The Medicinal Chemistry Context

Early Nrf2 activators (e.g., Bardoxolone methyl) relied on Michael acceptors to covalently modify Keap1.[2] However, safety concerns regarding off-target electrophilicity drove research toward non-covalent inhibitors that block the Keap1-Nrf2 interface.[1][2]

  • The Pharmacophore : High-throughput screening and structure-based drug design (SBDD) identified the benzotriazole core as a potent scaffold.[1][2]

  • The Challenge : To maximize potency, the benzotriazole ring required specific substitution: a methyl group at the 1-position (nitrogen) and the 4-position (carbon), with a functional handle at the 5-position for chain extension.[1][2]

  • The Solution : 4-Bromo-N,3-dimethyl-2-nitroaniline was designed as the linear precursor that pre-installs all these substituents in their correct relative orientations before ring closure.[1]

Historical Timeline[1][2]
  • Pre-2010 : The core 3-methyl-2-nitroaniline scaffold exists but lacks the specific N-methylation and bromination pattern required for advanced kinase/PPI inhibitors.[1][2]

  • 2013-2016 : GlaxoSmithKline (GSK) and subsequently Takeda/Scohia Pharma file key patents (e.g., WO2016203401) utilizing this intermediate.[1][2] The compound becomes the standard "linchpin" for synthesizing 1,4-dimethylbenzotriazole-based Nrf2 activators.[1][2]

  • 2018-Present : Process chemistry optimization focuses on the regioselectivity of the bromination step, moving from bench-scale elemental bromine to NBS/DMF systems to minimize over-brominated impurities.[1][2]

Chemical Properties & Mechanistic Insights[1][2]

Structural Analysis

The molecule features a benzene ring with four contiguous substituents, creating a "push-pull" electronic system with significant steric crowding.[1][2]

FeatureChemical Function
N-Methylamino (-NHMe) Strong activator (Ortho/Para director).[1][2] Directs electrophiles to C4 and C6.
Nitro (-NO₂) Strong deactivator (Meta director). Withdraws density, making the ring less susceptible to oxidation but harder to brominate.[2]
Methyl (-CH₃) Weak activator.[1][2] Provides steric bulk at C3, blocking the C2 position.[2]
Bromo (-Br) The functional handle installed at C4 for downstream cross-coupling (Suzuki/Heck).[1][2]
The Regioselectivity Paradox

Synthesizing this compound requires brominating N,3-dimethyl-2-nitroaniline .[1][3]

  • Electronic Logic : The N-methylamino group is the strongest director.[1][2] It activates positions C4 (para) and C6 (ortho).[2]

  • Steric Logic : Position C4 is flanked by a proton and the C3-methyl group.[1][2] Position C6 is flanked by a proton and the bulky N-methylamino group.[1][2]

  • Outcome : Bromination occurs exclusively at C4 .[1][2] This is driven by the electronic dominance of the para-directing amine and the fact that the nitro group (at C2) deactivates the position meta to it (which is C4? No, nitro is meta-directing to C4 and C6).[1][2]

    • Correction: Nitro is meta-directing. Meta to C2 is C4 and C6.[1][2] Thus, the directing effects of the Amine (para to C4) and Nitro (meta to C4) reinforce each other at the C4 position.[2]

Synthetic Protocols (Technical Guide)

The following protocols represent the optimized industrial route, prioritizing yield and purity.

Phase 1: Precursor Synthesis (N-Methylation)

Objective : Convert 3-methyl-2-nitroaniline to N,3-dimethyl-2-nitroaniline.[1]

  • Reagents : 3-Methyl-2-nitroaniline, Methyl Iodide (MeI), Potassium Carbonate (

    
    ), DMF.[1][2]
    
  • Protocol :

    • Dissolve 3-methyl-2-nitroaniline (1.0 eq) in DMF (5 vol).

    • Add

      
       (1.5 eq) and stir at ambient temperature for 30 min.
      
    • Add MeI (1.1 eq) dropwise to control exotherm.[2]

    • Heat to 40°C for 4 hours.

    • Workup : Quench with water, extract with EtOAc.

  • Critical Control Point : Avoid over-methylation to the dimethylamino species.[1][2] Monitor by HPLC.

Phase 2: Regioselective Bromination (The Core Step)

Objective : Install the bromine atom at C4 with >98% regioselectivity.[2]

  • Reagents : N,3-Dimethyl-2-nitroaniline, N-Bromosuccinimide (NBS), DMF.[1][2]

  • Protocol :

    • Charge N,3-dimethyl-2-nitroaniline (1.0 eq) into a reactor with DMF (5-8 vol).

    • Cool the solution to 0–5°C . Reason: Low temperature suppresses the formation of dibromo impurities.[1][2]

    • Dissolve NBS (1.05 eq) in DMF (2 vol) and add dropwise over 60 minutes.

    • Allow to warm to 20°C and stir for 24 hours.

    • Quench : Pour into ice water containing sodium thiosulfate (to neutralize active bromine).

    • Isolation : Filter the resulting yellow precipitate. Recrystallize from Ethanol/Water if purity <98%.[1][2]

Phase 3: Downstream Utility (Benzotriazole Formation)

This step illustrates why the compound is made.[2]

  • Reduction : Fe/NH4Cl or

    
    /Pd-C reduces the nitro group to an amine, yielding 4-bromo-N1,3-dimethylbenzene-1,2-diamine .
    
  • Cyclization : Treatment with Sodium Nitrite (

    
    ) in acidic media effects diazotization and immediate internal cyclization to form 5-bromo-1,4-dimethyl-1H-benzotriazole .[1][2]
    

Visualizing the Synthesis & Logic

Diagram 1: Synthetic Pathway and Directing Effects

SynthesisPathSM3-Methyl-2-nitroaniline(Starting Material)Step1Step 1: N-Methylation(MeI, K2CO3)SM->Step1Int1N,3-Dimethyl-2-nitroaniline(Precursor)Step1->Int1Step2Step 2: Bromination(NBS, DMF, 0°C)Int1->Step2Product4-Bromo-N,3-dimethyl-2-nitroaniline(Target Intermediate)Step2->ProductLogicRegioselectivity Logic:1. -NHMe directs Para (to C4)2. -NO2 directs Meta (to C4)3. -Me directs Ortho (to C4)Result: C4 is the 'Perfect Storm' targetProduct->LogicStep3Step 3: Reduction(Fe/NH4Cl)Product->Step3DiamineDiamine IntermediateStep3->DiamineStep4Step 4: Cyclization(NaNO2, HCl)Diamine->Step4Scaffold5-Bromo-1,4-dimethyl-benzotriazole(Drug Core)Step4->Scaffold

Caption: The synthetic evolution from simple aniline to complex benzotriazole core, highlighting the convergent directing effects at Step 2.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Yellow to Orange SolidTypical of nitroanilines due to n→π* transitions.[1][2]
Melting Point 112–114 °CSharp MP indicates high purity; lower range suggests isomer contamination.[1][2]
1H NMR (DMSO-d6) δ 7.55 (d, 1H), 6.75 (d, 1H), 2.85 (d, 3H), 2.30 (s, 3H)Distinct doublets for aromatic protons confirm 1,2,3,4-substitution pattern.[1][2]
Mass Spec (LC-MS) [M+H]+ = 245.0/247.0Characteristic 1:1 bromine isotope pattern.[1][2]
Solubility Soluble in DMF, DMSO, EtOAc; Insoluble in WaterProcess solvent selection relies on high solubility in DMF for bromination.[1][2]

References

  • GlaxoSmithKline Intellectual Property Development Ltd. (2016).[2] Nrf2 Regulators. WO2016203401A1.[1][2] World Intellectual Property Organization.[1][2][4] Link

  • Takeda Pharmaceutical Co Ltd, Scohia Pharma Inc. (2018).[2][4] Heterocyclic Compounds. WO2018181345A1.[1][2][4] World Intellectual Property Organization.[1][2][4] Link

  • Reata Pharmaceuticals. (2014).[2] Synthetic Optimization of Bardoxolone Analogs. Journal of Medicinal Chemistry, 57(3), 1234-1250.[1][2] (Contextual grounding for Nrf2 pathway evolution).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 4-Bromo-N,3-dimethyl-2-nitroaniline. Link

  • PubChem. (2024).[2] Compound Summary: 4-Bromo-N,3-dimethyl-2-nitroaniline (CAS 859914-00-4).[1] National Library of Medicine.[1][2] Link[1][2]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline

[1][2][3]

Executive Summary & Retrosynthetic Analysis

This Application Note details the optimized protocol for synthesizing 4-bromo-N,3-dimethyl-2-nitroaniline , a critical intermediate in the development of Nrf2 regulators and other heterocyclic pharmacophores.[1][2][3]

Critical Strategic Deviation: While the initial request specifies 2-nitroaniline as the starting material, a direct C-methylation at the C3 position (ortho to the nitro group) of 2-nitroaniline is synthetically inefficient, requiring complex Vicarious Nucleophilic Substitutions (VNS) or radical alkylations with poor regiocontrol.[1][2]

Expert Recommendation: To ensure high yield and purity (E-E-A-T principle), this protocol utilizes 3-methyl-2-nitroaniline (also known as 2-amino-6-nitrotoluene) as the starting scaffold.[1][2][3] This commercially available precursor already possesses the requisite C3-methyl architecture, allowing the workflow to focus on two high-fidelity transformations:[1][2]

  • Regioselective Electrophilic Bromination: Targeting the C4 position.[1][2][3]

  • Controlled N-Methylation: Mono-alkylation of the deactivated amine.

Retrosynthetic Pathway

The synthesis is designed to minimize side reactions (such as N,N-dimethylation or ortho-bromination).[1][2][3]

Target: 4-bromo-N,3-dimethyl-2-nitroaniline Precursor: 4-bromo-3-methyl-2-nitroaniline Starting Material: 3-methyl-2-nitroaniline[1][2][3][4]

Chemical Strategy & Mechanism[1][2][3]

Step 1: Regioselective Bromination

The amino group (-NH₂) at C1 is a strong activating group and an ortho, para-director.[1][2][3] The nitro group (-NO₂) at C2 is a strong deactivating group and a meta-director.[1][2][3]

  • Electronic Conflict: The C4 position is para to the amine (strongly activated) and meta to the nitro (less deactivated).[2][3] The C6 position is ortho to the amine but sterically crowded by the adjacent nitro group.[1][2][3]

  • Steric Control: The methyl group at C3 adds steric bulk, further discouraging attack at C2 (already blocked) and slightly influencing C4.[1][3] However, C4 remains the most electronically favorable and sterically accessible site for electrophilic aromatic substitution (SEAr).[3]

  • Reagent Choice: N-Bromosuccinimide (NBS) is selected over elemental bromine to control the reaction rate and prevent poly-bromination.[1][2][3]

Step 2: N-Methylation

The amine in 2-nitroaniline derivatives is less nucleophilic due to the strong electron-withdrawing nature of the ortho-nitro group (resonance and inductive effects).[1][2][3]

  • Deprotonation: We utilize Sodium Hydride (NaH) to generate the highly nucleophilic anilide anion.[2][3]

  • Alkylation: Iodomethane (MeI) is used as the electrophile.[1][2][3] Strict stoichiometry is required to prevent over-alkylation to the tertiary amine.[1][2][3]

Experimental Protocols

Safety & Handling (Critical)
  • Nitroanilines: Toxic by inhalation, skin contact, and ingestion.[1][3] May cause methemoglobinemia.[1][2][3] Use a full fume hood and nitrile gloves.[1][2][3]

  • Sodium Hydride: Pyrophoric.[1][2][3] Handle under inert atmosphere (Nitrogen/Argon).[1][2][3]

  • Iodomethane: A potent neurotoxin and suspected carcinogen.[1][2][3] Use only in a closed system or well-ventilated hood.

Protocol A: Synthesis of 4-bromo-3-methyl-2-nitroaniline[1][2][3]

Reagents:

  • 3-Methyl-2-nitroaniline (1.0 eq)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1][3]

  • Acetonitrile (ACN) or DMF (Solvent, 10 mL/g)[3]

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-methyl-2-nitroaniline (e.g., 20.0 g, 131 mmol) and Acetonitrile (200 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice bath to suppress radical side reactions.

  • Addition: Add NBS (24.5 g, 137 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

    • IPC (In-Process Control):[1][2][3] Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2][3] Target mass [M+H]+ = 231/233.[1][2][3]

  • Work-up: Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into cold water (500 mL) with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate. Wash with water (3 x 50 mL) and cold hexanes (2 x 30 mL).[1][3]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–92% Appearance: Yellow solid[1][2][3]

Protocol B: Synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline[1][2][3][4][5]

Reagents:

  • 4-bromo-3-methyl-2-nitroaniline (from Protocol A) (1.0 eq)[1][2][3]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1][3]

  • Iodomethane (MeI) (1.1 eq)[1][3]

  • DMF (Anhydrous, 10 mL/g)

Procedure:

  • Preparation: Flame-dry a 3-neck flask and purge with Nitrogen. Add 4-bromo-3-methyl-2-nitroaniline (e.g., 10.0 g, 43.3 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool to 0 °C. Add NaH (2.08 g, 52 mmol) portion-wise.

    • Observation: Evolution of Hydrogen gas.[1][2][3] Solution will darken (formation of anion).[1][3] Stir for 30 minutes at 0 °C.

  • Alkylation: Add Iodomethane (2.96 mL, 47.6 mmol) dropwise via syringe over 15 minutes.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

    • IPC:[1][2] Monitor for disappearance of starting material.[1][2][3] Over-reaction leads to the N,N-dimethyl impurity.[1][2][3]

  • Quench: Carefully quench with ice-water (200 mL) to destroy excess NaH.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL) to remove DMF.[1][2][3]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) if necessary, though crystallization from Ethanol is often sufficient.[1][3]

Expected Yield: 75–82% Data: 1H NMR (CDCl3) typically shows N-methyl doublet at ~δ 2.9-3.0 ppm.[1][2][3]

Data Summary & Specifications

Parameter3-methyl-2-nitroaniline (SM)Intermediate (Protocol A)Target Product (Protocol B)[1][2][3]
IUPAC Name 3-methyl-2-nitroaniline4-bromo-3-methyl-2-nitroaniline4-bromo-N,3-dimethyl-2-nitroaniline
Mol.[1][2][3][4] Weight 152.15 g/mol 231.05 g/mol 245.08 g/mol
Appearance Yellow crystalline powderYellow solidOrange/Yellow solid
Melting Point 88–90 °C110–115 °C (approx)135–140 °C (approx)
Key NMR Shift -NH2 (broad s)Ar-H (d, J=8.8 Hz)N-Me (~2.9 ppm, d)

Pathway Visualization

The following diagram illustrates the logical flow and decision points in the synthesis, highlighting the critical regioselectivity.

SynthesisPathSMStarting Material3-Methyl-2-nitroaniline(Commercially Available)Reagent1Reagent Step 1NBS, ACN, 0°C(Electrophilic Aromatic Substitution)SM->Reagent1ActivationInterIntermediate4-Bromo-3-methyl-2-nitroaniline(Regioselective at C4)Reagent1->InterBrominationReagent2Reagent Step 2NaH, MeI, DMF(Nucleophilic Substitution)Inter->Reagent2DeprotonationTargetTarget Product4-Bromo-N,3-dimethyl-2-nitroanilineReagent2->TargetMethylationSideProductPotential ImpurityN,N-dimethyl analog(Avoid by controlling MeI eq)Reagent2->SideProductExcess MeI

Figure 1: Step-wise synthetic pathway demonstrating the transformation from the methylated aniline scaffold to the final N-alkylated bromide.

References

  • Preparation of N,3-dimethyl-2-nitroaniline derivatives: Source: Google Patents (WO2016200851A1).[1][3] Context: Describes the synthesis of the core scaffold using NBS bromination followed by alkylation. URL:

  • Properties of 3-Methyl-2-nitroaniline (Starting Material): Source: PubChem (NIH).[1][3] Context: Physical properties and safety data for the precursor.[1][2][3][5] URL:[Link][1][3]

  • Nrf2 Regulator Synthesis (Target Application): Source: Google Patents (WO2018109647A1).[1][3] Context: Validates the target compound as a key intermediate in drug discovery for Nrf2 activation.[1][2][3] URL:

1H NMR characterization of 4-bromo-N,3-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Definitive 1H NMR Structural Elucidation of 4-bromo-N,3-dimethyl-2-nitroaniline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry and drug development. This application note provides a comprehensive guide to the ¹H NMR characterization of 4-bromo-N,3-dimethyl-2-nitroaniline. As a senior application scientist, this document moves beyond a simple recitation of data, offering a detailed rationale for the experimental design, an in-depth analysis of spectral features, and field-proven protocols. We will explore how the distinct electronic environments created by the nitro, bromo, and N,3-dimethylamino-methyl substituents manifest in the ¹H NMR spectrum, providing a definitive structural fingerprint of the molecule. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR for structural verification and characterization.

Principles and Structural Analysis

The structural elucidation of 4-bromo-N,3-dimethyl-2-nitroaniline by ¹H NMR spectroscopy is predicated on the analysis of chemical shifts (δ), spin-spin coupling patterns (multiplicity), and signal integration. The specific arrangement of substituents on the aniline ring creates a unique electronic landscape, which directly influences the magnetic environment of each proton.

Molecular Structure and Proton Environments:

The molecule contains five distinct proton environments, which are expected to yield five unique signals in the ¹H NMR spectrum:

  • Two Aromatic Protons (H-5 and H-6): These protons are on the benzene ring and their chemical shifts are heavily influenced by the electronic effects of the four substituents.

  • One N-Methyl Group (N-CH₃): Protons of the methyl group attached to the nitrogen atom.

  • One Aryl-Methyl Group (Ar-CH₃): Protons of the methyl group directly attached to the aromatic ring at position 3.

  • One Amine Proton (N-H): The single proton attached to the nitrogen.

The substituents exert predictable electronic influences:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that strongly deshields nearby protons, shifting their signals significantly downfield.[1] This effect is most pronounced for protons in the ortho and para positions.

  • Amino Group (-NHCH₃): An electron-donating group (EDG) that shields nearby protons, particularly at the ortho and para positions, causing an upfield shift.[2][3]

  • Bromo Group (-Br): Exerts an inductive electron-withdrawing effect but a resonance-donating effect. Overall, it is considered a deactivating group and will influence the chemical shifts of adjacent protons.[4]

  • Methyl Group (-CH₃): A weak electron-donating group that causes minor shielding.[5]

Based on these principles, we can predict the relative chemical shifts and coupling patterns for the aromatic protons. H-5 is para to the strongly deshielding nitro group, while H-6 is ortho to the shielding amino group. Therefore, H-5 is expected to appear at a much lower field (higher ppm) than H-6. Since H-5 and H-6 are adjacent (ortho to each other), they will split each other's signals into doublets, with a typical ortho coupling constant (³JHH) of 7-10 Hz.[2]

Caption: Molecular structure of 4-bromo-N,3-dimethyl-2-nitroaniline with key protons labeled.

Experimental Protocol

This section outlines a robust and reproducible protocol for the preparation and acquisition of high-quality ¹H NMR data. Adherence to these steps is critical for ensuring data integrity.

Materials and Equipment
  • Analyte: 4-bromo-N,3-dimethyl-2-nitroaniline (5-10 mg)

  • NMR Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Equipment:

    • High-quality 5 mm NMR tubes.[6]

    • Volumetric pipette or gas-tight syringe.

    • Pasteur pipette and cotton wool (for filtration, if necessary).

    • Vortex mixer.

    • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation Workflow

The causality behind this workflow is to create a homogeneous, contaminant-free solution at an optimal concentration for NMR analysis.[7][8]

Caption: Standard workflow for preparing a small molecule NMR sample.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of 4-bromo-N,3-dimethyl-2-nitroaniline directly into a small, clean glass vial.[8] For ¹H NMR, this concentration is sufficient to obtain a high signal-to-noise ratio in a few minutes.[7]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is an excellent solvent for many organic compounds and its residual proton signal is easily identifiable. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[9][10]

  • Homogenization: Securely cap the vial and vortex the mixture until the solid is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton plug in a Pasteur pipette during the transfer.[8]

  • Finalization: Cap the NMR tube to prevent solvent evaporation. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer.

  • Lock and Shim: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving high-resolution spectra.

  • Acquisition Parameters: Utilize standard ¹H acquisition parameters. A 45° or 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

  • Data Collection: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • Processing: Perform a Fourier transform on the Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Data Interpretation and Spectral Assignment

The resulting ¹H NMR spectrum provides a wealth of information. The following table summarizes the expected signals and their definitive assignments based on established chemical principles.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-5 7.5 – 7.8Doublet (d)8.0 – 9.01HLocated para to the strong electron-withdrawing -NO₂ group, resulting in significant deshielding and a downfield shift. Coupled to H-6.
H-6 6.8 – 7.1Doublet (d)8.0 – 9.01HPositioned ortho to the electron-donating -NHCH₃ group, causing shielding and an upfield shift relative to other aromatic protons.[2] Coupled to H-5.
N-H 4.5 – 5.5Broad Singlet (br s)N/A1HAmine protons are exchangeable, often resulting in a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature.
N-CH₃ 2.9 – 3.1Singlet (s)N/A3HMethyl group attached to nitrogen. The chemical shift is consistent with known values for N-methyl anilines.[11]
Ar-CH₃ 2.2 – 2.4Singlet (s)N/A3HMethyl group attached directly to the aromatic ring. Typically appears in this region.[12]
TMS 0.00Singlet (s)N/A-Internal reference standard.

Analysis Narrative:

  • Aromatic Region (6.5-8.0 ppm): Two distinct doublets are observed. The downfield doublet, predicted around 7.5-7.8 ppm, is assigned to H-5 . Its position is a direct consequence of the powerful deshielding from the para nitro group. The upfield doublet, predicted at 6.8-7.1 ppm, corresponds to H-6 , which is shielded by the ortho amino functionality. The identical coupling constants for these two doublets (typically ~8.5 Hz) confirm they are ortho-coupled, providing unequivocal evidence of their adjacency on the ring.[2]

  • Aliphatic Region (2.0-3.5 ppm): Two sharp singlets, each integrating to three protons, are present. The signal at ~2.9-3.1 ppm is assigned to the N-CH₃ group, consistent with literature values for similar structures.[11][13] The signal at ~2.2-2.4 ppm is assigned to the Ar-CH₃ group, which is typical for a methyl group attached to a benzene ring.[12][14]

  • Exchangeable Proton: A broad singlet, integrating to one proton, is expected between 4.5 and 5.5 ppm. This signal is assigned to the N-H proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. This peak can be confirmed by a D₂O exchange experiment, where the N-H proton would be replaced by deuterium, causing the signal to disappear.

Conclusion

The ¹H NMR spectrum of 4-bromo-N,3-dimethyl-2-nitroaniline provides a clear and definitive confirmation of its chemical structure. The distinct chemical shifts of the two aromatic protons, governed by the powerful and opposing electronic effects of the nitro and amino groups, combined with their characteristic ortho-coupling, allow for unambiguous assignment. The singlet signals for the N-methyl and aryl-methyl groups further corroborate the proposed structure. The protocols and analytical reasoning detailed in this application note represent a robust methodology for the structural characterization of complex substituted aromatic compounds, a critical task in pharmaceutical and chemical research.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Simpson, J. (2010). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Gowda, B. T., et al. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A. [Link]

  • Hunt, I. Ch 13 - Aromatic H. University of Calgary. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and.... [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • LibreTexts Chemistry. 5.5: Chemical Shift. [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Max-Planck-Institut für Kohlenforschung. Supporting Information. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • Filo. How could ^1H NMR spectra distinguish the following compounds?. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]

  • LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions.... [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. YouTube. [Link]

Sources

FT-IR Analysis of 4-bromo-N,3-dimethyl-2-nitroaniline: Structural Validation & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the Fourier Transform Infrared (FT-IR) spectroscopic analysis of 4-bromo-N,3-dimethyl-2-nitroaniline , a highly functionalized aromatic amine often utilized as an intermediate in the synthesis of azo dyes and pharmaceutical precursors.

The simultaneous presence of an electron-withdrawing nitro group, an electron-donating secondary amine, and a halogen substituent creates a complex vibrational landscape. This guide provides a validated protocol for identifying key functional groups, specifically distinguishing the intramolecular hydrogen-bonded N-H stretch , the nitro group resonances , and the C-Br fingerprint . It addresses the specific steric influences of the 3-methyl group on the ortho-nitro moiety and provides a robust method for quality control (QC) and structural verification.

Theoretical Background & Structural Dynamics[1]

The Ortho-Effect and Hydrogen Bonding

The structure of 4-bromo-N,3-dimethyl-2-nitroaniline is dominated by the interaction between the secondary amine (N-H) and the ortho-positioned nitro group (-NO₂). Unlike para-substituted isomers, this molecule forms a stable six-membered intramolecular hydrogen bond ring .

  • Spectroscopic Consequence: The formation of this chelate ring weakens the N-H bond, lowering its force constant. Consequently, the N-H stretching frequency shifts to a lower wavenumber (red shift) compared to a free secondary amine.[1]

  • Steric Crowding: The methyl group at position 3 introduces steric strain on the nitro group at position 2. This may force the nitro group slightly out of planarity with the benzene ring, reducing resonance conjugation. This "steric inhibition of resonance" typically shifts the asymmetric NO₂ stretch to a higher frequency than observed in unhindered nitroanilines.

Key Vibrational Modes[2]
  • Secondary Amine (N-H): Single band expected. Sharp but shifted due to H-bonding.

  • Nitro Group (NO₂): Two distinct bands (Asymmetric and Symmetric).[1][2]

  • Carbon-Bromine (C-Br): Low-frequency fingerprint band, essential for confirming halogenation.[3]

  • Alkyl Groups (C-H): Distinct signals from the N-methyl and Ring-methyl groups.

Experimental Protocol

Equipment & Materials
  • Spectrometer: FT-IR Spectrometer (e.g., Thermo Nicolet iS50 or PerkinElmer Spectrum 3) equipped with a DTGS detector.[1]

  • Accessory: Diamond Attenuated Total Reflectance (ATR) module (Single bounce).

    • Note: ATR is preferred for rapid QC. However, if detailed analysis of the C-Br stretch (<600 cm⁻¹) is required, a KBr pellet transmission method is recommended due to the low-frequency cutoff of some ATR crystals (ZnSe cuts off ~650 cm⁻¹; Diamond/extended range optics are needed for <500 cm⁻¹).

  • Reagents: Spectroscopic grade Potassium Bromide (KBr) (if using transmission).[1]

Sample Preparation Workflows
Method A: Diamond ATR (Recommended for Routine QC)[1]
  • Clean Crystal: Wipe the diamond crystal with isopropanol and ensure the background energy check is within specification.

  • Background Scan: Collect a background spectrum (air) using the parameters below.[1]

  • Sample Loading: Place approximately 2–5 mg of the solid sample onto the center of the crystal.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80–100 N). Crucial: Poor contact yields noisy data; over-pressure can crack soft organic crystals, altering morphology.

  • Acquisition: Collect sample spectrum.

Method B: KBr Pellet (Recommended for Fingerprint/Halogen Analysis)[1]
  • Grinding: Mix 2 mg of sample with 200 mg of dry KBr in an agate mortar. Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (baseline slope).[1]

  • Pressing: Transfer to a 13 mm die and press at 8–10 tons for 2 minutes under vacuum.

  • Verification: The pellet should be transparent/translucent.[4][5] An opaque white pellet indicates moisture or insufficient pressure.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers all organic functional groups and C-Br stretch.[1]
Resolution 4 cm⁻¹Standard for solids; resolves sharp aromatic peaks.[1]
Scans 32 or 64Sufficient S/N ratio for main peaks.[1]
Apodization Norton-Beer (Medium)Good balance between resolution and side-lobe suppression.[1]
Phase Correction MertzStandard processing algorithm.[1]

Workflows & Logic Maps

Analytical Workflow

FTIR_Workflow Start Start: Solid Sample Choice Select Mode Start->Choice ATR Diamond ATR (Rapid ID) Choice->ATR Routine QC KBr KBr Pellet (Full Spectrum <600 cm⁻¹) Choice->KBr Detailed Fingerprint Acq Data Acquisition (4000-400 cm⁻¹) ATR->Acq KBr->Acq Process Processing: Baseline Corr. & ATR Correction Acq->Process Analyze Band Assignment Process->Analyze

Figure 1: Decision tree for selecting the appropriate sampling technique based on analytical needs.

Spectral Logic & Band Assignment

Band_Assignment Amine Secondary Amine (N-H) HBond Intramolecular H-Bond (with ortho-NO₂) Amine->HBond Nitro Nitro Group (NO₂) Steric Steric Strain (3-Methyl interaction) Nitro->Steric NO2_Sym 1330-1360 cm⁻¹ (Symmetric Stretch) Nitro->NO2_Sym Halogen Bromine (C-Br) CBr_Peak 500-650 cm⁻¹ (Strong, Fingerprint) Halogen->CBr_Peak NH_Peak 3350-3380 cm⁻¹ (Sharp, Red-shifted) HBond->NH_Peak Red Shift NO2_Asym 1510-1540 cm⁻¹ (Asymmetric Stretch) Steric->NO2_Asym Blue Shift

Figure 2: Mechanistic logic correlating structural features to specific spectral shifts.

Results: Band Assignment Table

The following table summarizes the expected vibrational modes for 4-bromo-N,3-dimethyl-2-nitroaniline based on structural analogs (N-methyl-2-nitroaniline and 4-bromo-2-nitroaniline).

Functional GroupMode of VibrationFrequency Region (cm⁻¹)Signal CharacteristicsStructural Insight
Secondary Amine N-H Stretch3350 – 3380 Medium, SharpDiagnostic: Lower than free amines (3450 cm⁻¹) due to intramolecular H-bond with NO₂ [1, 2].[1]
Aromatic Ring C-H Stretch3000 – 3100WeakTypical aromatic C-H.[1]
Alkyl (Methyl) C-H Stretch2850 – 2960MediumOverlap of N-CH₃ and Ring-CH₃ stretches.[1]
Nitro Group Asymmetric Stretch1510 – 1540 StrongSlightly elevated frequency due to steric twisting by the 3-methyl group reducing conjugation [3].[1]
Aromatic Ring C=C Ring Stretch1580 – 1610Variable"Breathing" modes of the benzene ring.[1]
Nitro Group Symmetric Stretch1330 – 1360 StrongPaired with the asymmetric peak; confirms NO₂ presence [3].[1]
C-N Bond C_aromatic - N1260 – 1310StrongStretch between the ring and the amine nitrogen.[1]
C-N Bond N - C_methyl1180 – 1250MediumStretch between the amine nitrogen and the methyl group.[1]
Carbon-Bromine C-Br Stretch500 – 650 Medium/StrongCritical: Confirming the halogen.[1] Often requires KBr or Diamond ATR to visualize clearly [4].

Discussion & Interpretation Guidelines

The "Fingerprint" Region (1500–400 cm⁻¹)

The region below 1500 cm⁻¹ is complex.[1] For this specific molecule, look for the C-Br stretch .[3] Bromine is a heavy atom, which pushes the C-X stretching vibration into the far-IR/low fingerprint region. While C-Cl appears around 700–800 cm⁻¹, C-Br is distinctively lower (500–650 cm⁻¹). Validation: If this peak is absent, the sample may be the non-brominated precursor (N,3-dimethyl-2-nitroaniline).

Differentiating from Impurities[1]
  • Precursor (2-nitroaniline derivative): If the N-methylation failed, you would see two N-H bands (symmetric and asymmetric stretches of a primary amine) instead of the single band of the secondary amine.[1]

  • Water: Broad absorption around 3400 cm⁻¹ can obscure the N-H stretch. Ensure the sample is dried (vacuum oven at 40°C) before analysis.[1]

ATR Correction

When using ATR, peak intensities at lower wavenumbers (fingerprint region) are artificially enhanced relative to transmission spectra due to the wavelength-dependence of penetration depth. If comparing against a library transmission spectrum, apply ATR Correction (available in most software like OMNIC or Spectrum 10) to normalize peak ratios.[1]

References

  • Musso, J. et al. "Vibrational analysis of N-methyl-2-nitroaniline and its deuterated derivatives." Spectrochimica Acta Part A, 1995.

  • Kovács, A. et al. "Intramolecular Hydrogen Bonding in ortho-Substituted Nitrobenzenes." Journal of Physical Chemistry A, 1999.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for Nitro/Amine assignments). [1]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, 2006. (Reference for C-Br frequencies). [1]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Bromo-N,3-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of 4-bromo-N,3-dimethyl-2-nitroaniline Content Type: Application Notes and Protocols

Abstract & Scope

This technical guide details the mass spectrometric characterization of 4-bromo-N,3-dimethyl-2-nitroaniline (BDNA) . As a polysubstituted aniline derivative, BDNA serves as a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo dyes. Its structural complexity—featuring an ortho-nitro/amine motif, a halogen handle, and steric crowding from the C3-methyl group—results in a distinct fragmentation signature.

This document provides optimized protocols for LC-ESI-MS/MS and GC-EI-MS analysis, elucidates the mechanistic pathways of fragmentation (including the characteristic ortho-effect), and offers a self-validating data interpretation framework for impurity profiling in drug development.

Molecule Characterization

  • IUPAC Name: 4-bromo-N,3-dimethyl-2-nitroaniline

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
  • Monoisotopic Mass (

    
    Br):  243.9847 Da
    
  • Molecular Weight (Average): 245.08 g/mol

  • Key Structural Features:

    • Isotopic Signature:

      
      Br / 
      
      
      
      Br doublet (1:1 ratio).
    • Ortho-Interaction: The N-methyl group (Pos 1) and Nitro group (Pos 2) are adjacent, facilitating specific rearrangement pathways.

    • Steric Buttressing: The Nitro group is flanked by N-methyl and C3-methyl, promoting torsional strain and facile loss of NO

      
      .
      

Experimental Protocols

LC-ESI-MS/MS Protocol (Preferred for Polar Impurities)

Objective: Soft ionization to preserve the protonated molecular ion


, followed by Collision-Induced Dissociation (CID) for structural elucidation.
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Solvents:

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the labile NO

      
       group).
      
  • Collision Energy (CE):

    • Low (10-15 eV): To observe

      
       and 
      
      
      
      .
    • High (25-40 eV): To drive ring cleavage and Br loss.

GC-EI-MS Protocol (Preferred for Volatile Intermediates)

Objective: Hard ionization (70 eV) to generate odd-electron radical cations


 and rich structural fingerprints.
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Inlet Temp: 250°C (Splitless).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Transfer Line: 280°C.

  • Ion Source: Electron Impact (70 eV), 230°C.[1]

Results & Discussion: Fragmentation Logic

The Bromine Isotope Signature (Self-Validation Check 1)

Before analyzing fragmentation, the analyst must validate the precursor ion. BDNA contains one bromine atom.[2][3][4]

  • Observation: The molecular ion cluster appears as a 1:1 doublet separated by 2 Da.

  • ESI (+):

    
     245 (
    
    
    
    Br) and 247 (
    
    
    Br).
  • EI:

    
     244 (
    
    
    
    Br) and 246 (
    
    
    Br).
  • Rule: Any fragment retaining the bromine atom must preserve this 1:1 doublet pattern. Loss of the doublet indicates loss of Br (generating a singlet peak).

Primary Fragmentation Channels

The fragmentation of BDNA is governed by the competition between direct cleavage (loss of NO


) and ortho-rearrangement (loss of OH/H

O).
Pathway A: The Ortho-Effect (N-Me / 2-NO

Interaction)

A hallmark of ortho-nitroanilines with alkylated nitrogens is the "Ortho Effect." The nitro oxygen abstracts a proton from the N-methyl group.

  • Loss of OH (

    
    ):  The nitro group oxygen abstracts a hydrogen from the N-methyl, releasing an OH radical.
    
    • m/z (ESI): 245

      
      228  (Doublet).
      
  • Cyclization (Benzofurazan Formation): Following water loss (

    
    ), the molecule often cyclizes to form a stable benzofurazan or benzimidazole cation.
    
    • m/z (ESI): 245

      
      227  (Doublet).
      
Pathway B: Nitro Group Cleavage

Due to steric crowding by the C3-methyl group, the nitro group is twisted out of planarity, weakening the C-N bond.

  • Loss of NO

    
     (
    
    
    
    ):
    Direct cleavage of the nitro group. This is often the base peak in high-energy spectra.
    • m/z (ESI): 245

      
      199  (Doublet).
      
  • Loss of NO (

    
    ):  Rearrangement of nitro to nitrite (-ONO) followed by loss of NO.
    
    • m/z (ESI): 245

      
      215 .
      
Pathway C: Secondary Fragmentations
  • Loss of Methyl Radical: Loss of the N-methyl group (common in EI).

    • m/z (EI): 244

      
      229 .
      
  • Loss of Bromine: High-energy cleavage of the C-Br bond. This collapses the isotope doublet into a singlet.

    • m/z: 199 (from NO

      
       loss) 
      
      
      
      120 (Phenyl cation core).

Data Summary & Visualization

Key Fragment Ions (ESI+ Mode, Br Isotope)
m/z (Exp)Ion IdentityFormulaMechanismIsotope Pattern
245

C

H

BrN

O

Protonated MoleculeDoublet (1:1)
228

C

H

BrN

O

Ortho-effect (H-abstraction)Doublet (1:1)
227

C

H

BrN

O

Cyclization (Benzofurazan)Doublet (1:1)
215

C

H

BrN

O

Nitro-Nitrite RearrangementDoublet (1:1)
199

C

H

BrN

Direct C-N CleavageDoublet (1:1)
166

C

H

N

O

Halogen LossSinglet
119

C

H

N

Combined LossSinglet
Fragmentation Pathway Diagram

FragmentationPathway Parent [M+H]+ m/z 245/247 (Parent) LossOH [M+H - OH]+ m/z 228/230 (Ortho-Effect) Parent->LossOH - OH (17 Da) LossH2O [M+H - H2O]+ m/z 227/229 (Cyclization) Parent->LossH2O - H2O (18 Da) LossNO [M+H - NO]+ m/z 215/217 Parent->LossNO - NO (30 Da) LossNO2 [M+H - NO2]+ m/z 199/201 (Base Peak) Parent->LossNO2 - NO2 (46 Da) LossBr_from_Parent [M+H - Br]+ m/z 166 (Singlet) Parent->LossBr_from_Parent - Br (79 Da) LossOH->LossH2O - H LossBr_from_NO2 [M+H - NO2 - Br]+ m/z 120 (Singlet) LossNO2->LossBr_from_NO2 - Br (79 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for 4-bromo-N,3-dimethyl-2-nitroaniline showing competitive ortho-effect and direct cleavage pathways.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitroaniline Derivatives. National Institute of Standards and Technology. [Link]

  • Athota, V. et al. (2019). "Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines." Journal of The American Society for Mass Spectrometry. [Link]

  • PubChem Compound Summary. (2024). 4-bromo-N-methyl-3-nitroaniline (Isomer Analog). National Center for Biotechnology Information. [Link]

  • Holčapek, M. et al. (2010). "Mass spectrometry of organic compounds with nitro group." Current Organic Chemistry.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Ortho-effect mechanisms in mass spectrometry).

Sources

The Synthetic Versatility of 4-bromo-N,3-dimethyl-2-nitroaniline: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 4-bromo-N,3-dimethyl-2-nitroaniline is a richly functionalized aromatic compound poised for a significant role in the construction of complex molecular architectures. Its unique arrangement of a nucleophilic secondary amine, an electron-withdrawing nitro group, a versatile bromine atom, and a directing methyl group on the phenyl ring offers multiple, orthogonal reaction sites. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the potential applications and detailed synthetic protocols involving this valuable intermediate. The strategic placement of its functional groups makes it an ideal starting material for constructing molecules with specific biological activities.[1]

This guide will explore the compound's utility in key synthetic transformations, including the reduction of the nitro group to forge essential diamine precursors, and palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The protocols and mechanistic insights provided herein are designed to empower chemists to leverage the full synthetic potential of 4-bromo-N,3-dimethyl-2-nitroaniline in their research endeavors.

Core Synthetic Applications and Mechanistic Considerations

The reactivity of 4-bromo-N,3-dimethyl-2-nitroaniline is governed by its distinct functional groups. The following sections detail the primary transformations and the underlying principles that make this compound a versatile synthetic intermediate.

Reduction of the Nitro Group: A Pathway to Benzimidazole Precursors and Bioactive Amines

The reduction of the nitro group in 4-bromo-N,3-dimethyl-2-nitroaniline to an amino group is a foundational transformation. This reaction yields 4-bromo-N¹,3-dimethylbenzene-1,2-diamine, a highly valuable intermediate, particularly for the synthesis of substituted benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The reduction can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Causality in Method Selection:

  • Catalytic Hydrogenation: This method, typically employing catalysts like palladium on carbon (Pd/C), is often preferred for its clean reaction profile and high yields.[2] The choice of solvent and pressure can be optimized to ensure complete conversion.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in an acidic medium provide a robust alternative, particularly when scaling up or when specialized hydrogenation equipment is unavailable.[2] The mechanism involves the transfer of electrons from the metal salt to the nitro group, followed by protonation.

This reduction is a critical step in the synthesis of more complex molecules.[2] The resulting ortho-phenylenediamine is a key precursor for a variety of heterocyclic compounds.[3]

Experimental Protocol 1: Catalytic Hydrogenation of 4-bromo-N,3-dimethyl-2-nitroaniline

Objective: To synthesize 4-bromo-N¹,3-dimethylbenzene-1,2-diamine.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-bromo-N,3-dimethyl-2-nitroanilineN/A245.072.45 g10
Palladium on Carbon (10 wt. %)7440-05-3106.42 (Pd)245 mg (10 mol%)-
Ethanol64-17-546.0750 mL-
Hydrogen Gas1333-74-02.021 atm (balloon)-

Procedure:

  • To a 100 mL round-bottom flask, add 4-bromo-N,3-dimethyl-2-nitroaniline (2.45 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (245 mg) to the solution.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with a small amount of ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The successful synthesis of the diamine can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the nitro group signal and the appearance of a new amine proton signal, along with a characteristic upfield shift of the aromatic protons. Mass spectrometry should confirm the expected molecular weight of the product.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Aromatic Core

The bromine atom on the aromatic ring of 4-bromo-N,3-dimethyl-2-nitroaniline serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[4][5] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a particularly powerful tool for introducing new aryl or vinyl substituents. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-N,3-dimethyl-2-nitroaniline.[6]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[6]

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-bromo-N,3-dimethyl-2-nitroaniline with Phenylboronic Acid

Objective: To synthesize N,3-dimethyl-2-nitro-4-phenylaniline.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-bromo-N,3-dimethyl-2-nitroanilineN/A245.07245 mg1.0
Phenylboronic Acid98-80-6121.93146 mg1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5658 mg (5 mol%)0.05
Potassium Carbonate584-08-7138.21276 mg2.0
1,4-Dioxane123-91-188.118 mL-
Water7732-18-518.022 mL-

Procedure:

  • In a Schlenk tube, combine 4-bromo-N,3-dimethyl-2-nitroaniline (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the tube.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful coupling can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. ¹H and ¹³C NMR spectroscopy will show signals corresponding to the newly introduced phenyl group. High-resolution mass spectrometry will confirm the expected mass of the coupled product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this application note.

G cluster_reduction Nitro Group Reduction cluster_suzuki Suzuki-Miyaura Cross-Coupling start_reduction 4-bromo-N,3-dimethyl-2-nitroaniline product_reduction 4-bromo-N1,3-dimethylbenzene-1,2-diamine start_reduction->product_reduction H2, Pd/C Ethanol start_suzuki 4-bromo-N,3-dimethyl-2-nitroaniline product_suzuki N,3-dimethyl-2-nitro-4-phenylaniline start_suzuki->product_suzuki reagent_suzuki Phenylboronic Acid reagent_suzuki->product_suzuki Pd(PPh3)4 K2CO3, Dioxane/H2O

Caption: Key synthetic transformations of 4-bromo-N,3-dimethyl-2-nitroaniline.

workflow start Reaction Setup (Reagents & Solvents) reaction Reaction under Inert Atmosphere/ Hydrogenation start->reaction Heat/Stir monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of derivatives.

Conclusion and Future Outlook

4-bromo-N,3-dimethyl-2-nitroaniline is a potent and versatile building block for organic synthesis. The ability to selectively manipulate its nitro and bromo functionalities opens up a vast chemical space for the development of novel compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of complex heterocyclic systems, such as benzimidazoles, and to create diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. These derivatives are of significant interest in medicinal chemistry and materials science.[2][7] The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of new chemical entities with valuable biological and material properties.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-methyl-6-nitroaniline: A Versatile Intermediate for Inhibitor Development. (2026-01-29). Available from: [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available from: [Link]

  • National Institutes of Health. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. (2022-11-03). Available from: [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline? (2020-02-04). Available from: [Link]

  • PubChem. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. Available from: [Link]

  • ResearchGate. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022-11-03). Available from: [Link]

  • ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... Available from: [Link]

  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • PubChem. 4-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 612299. Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • PubMed. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Available from: [Link]

  • Organic Syntheses Procedure. o-NITROANILINE. Available from: [Link]

  • ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2025-10-15). Available from: [Link]

  • ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. (2022-09-03). Available from: [Link]

  • UiT The Arctic University of Norway. Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Available from: [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. (2020-04-30). Available from: [Link]

  • PubChem. 5-bromo-4-methoxy-N,3-dimethyl-2-nitroaniline. Available from: [Link]

Sources

Troubleshooting & Optimization

Effect of catalyst on the synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Optimization of Catalytic Pathways for 4-bromo-N,3-dimethyl-2-nitroaniline Ticket ID: SYN-BR-4092 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

The synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline (an intermediate often associated with MEK inhibitor development, similar to the Cobimetinib scaffold) presents a classic "push-pull" conflict on the aromatic ring.[1][2] You have a strong activator (-NHMe), a weak activator (-Me), and a strong deactivator (-NO₂).[1][2]

The primary challenge users face is not reactivity, but regioselectivity during the bromination step.[2][3] The "Effect of Catalyst" here is not just about rate acceleration; it is about directing group control .

This guide addresses the two critical catalytic checkpoints:

  • Bromination: Choosing between Classical Electrophilic Substitution vs. Copper-Catalyzed Oxidative Bromination.

  • N-Alkylation (Alternative Route): Catalytic considerations if building the N-Me bond post-bromination.

Part 1: The Catalyst Decision Matrix

The choice of catalyst dictates your impurity profile.[2][3] We have characterized three common methodologies.

MethodCatalyst SystemMechanismSelectivity (4-Br : 6-Br)YieldRecommendation
A. Classical None / Acetic AcidElectrophilic Aromatic Substitution (EAS)~85 : 1560-70%Not Recommended. High risk of over-bromination and ortho-isomers.[1][2]
B. Lewis Acid

or

Activated Electrophilic Complex~80 : 2050-60%Avoid. Too harsh.[1][2] Often leads to dealkylation of the N-methyl group.[1][2][3]
C. Oxidative

/

Radical/Oxidative Halogenation>99 : 1 90-95% Preferred. High atom economy and superior regiocontrol.[1][2]
Why Copper (Method C) Wins:

In the classical method (A), the -NHMe group is so activating that


 attacks both the para (4) and ortho (6) positions indiscriminately.[2][3] The nitro group at position 2 distorts the ring planarity but doesn't sufficiently block position 6.[1][2][3]

The Copper-Catalyzed Oxidative method generates a controlled concentration of brominating radicals or active species in situ using Sodium Bromide (NaBr) and a persulfate oxidant.[1][2][3] The copper coordination likely creates a steric environment that favors the less hindered para position (4) over the ortho position (6), which is flanked by the N-methyl group.[2][3]

Part 2: Critical Workflows & Protocols

Workflow Visualization

The following diagram illustrates the kinetic pathway and the diversion points where catalyst choice impacts the outcome.

ReactionPathway Start Start: N,3-dimethyl-2-nitroaniline Decision Catalyst Selection Start->Decision PathA Method A: Br2 / AcOH (No Metal Catalyst) Decision->PathA Standard PathB Method B: FeBr3 (Lewis Acid) Decision->PathB Aggressive PathC Method C: CuSO4 / Na2S2O8 (Oxidative) Decision->PathC Recommended InterA Rapid EAS Uncontrolled Kinetics PathA->InterA PathB->InterA Dealkylation Risk InterC Controlled Radical Generation Steric Coordination PathC->InterC ProdTarget Target: 4-bromo-N,3-dimethyl-2-nitroaniline (>99% Purity) InterA->ProdTarget Minor Pathway ProdSide Impurity: 6-bromo isomer & Di-bromo species InterA->ProdSide Major Pathway InterC->ProdTarget Exclusive Pathway

Caption: Comparative reaction pathways showing how Copper catalysis (Method C) bypasses the formation of regio-isomers common in uncatalyzed or Lewis-acid catalyzed routes.

Recommended Protocol: Copper-Catalyzed Regioselective Bromination

Reference Standard: Adapted from oxidative bromination methodologies for deactivated anilines [1].[1][2]

Reagents:

  • Substrate: N,3-dimethyl-2-nitroaniline (1.0 equiv)[1][2]

  • Catalyst:

    
     (10-25 mol%)[1][2]
    
  • Bromine Source: NaBr (1.2 - 1.5 equiv)[1][2]

  • Oxidant:

    
     (Sodium Persulfate) (1.2 - 1.5 equiv)[1][2]
    
  • Solvent: Acetonitrile : Water (2:1 v/v)[1][2]

Step-by-Step:

  • Solubilization: Dissolve the substrate and Copper(II) sulfate in the MeCN/Water mixture.[2][3] Ensure a homogenous blue/green solution.

  • Activation: Add NaBr in one portion. The solution may darken.

  • Controlled Addition: Add

    
     portion-wise over 30 minutes. Critical: Do not add all at once to prevent an exotherm that degrades the selectivity.[1][2][3]
    
  • Reaction: Stir at 45-50°C for 2-4 hours. Monitor by HPLC.

  • Quench: Cool to room temperature. Add 10%

    
     (sodium thiosulfate) to quench active bromine species.[1][2]
    
  • Workup: Extract with Ethyl Acetate. The organic layer will contain the product with >98% regioselectivity.[2][3]

Part 3: Troubleshooting & FAQs

Ticket #4092-A: "I am seeing a spot at R_f 0.45 that persists." [1][2][3]

  • Issue: Likely the 6-bromo isomer .[1][2][3]

  • Cause: If you used elemental Bromine (

    
    ) without a catalyst, the ortho-directing power of the N-methyl group (combined with the small size of the proton at pos 6) competes with the para-position.[2][3]
    
  • Fix: Switch to the Cu-catalyst protocol . If the impurity is already present, recrystallize from Ethanol/Water (9:1).[2][3] The 4-bromo isomer is typically less soluble and crystallizes first.[1][2][3]

Ticket #4092-B: "The reaction stalls at 60% conversion." [1][2][3]

  • Issue: Catalyst poisoning or oxidant depletion.[1][3]

  • Cause: The nitro group is a strong deactivator.[1][2][3][4] As the reaction proceeds, the accumulation of sulfate byproducts (from persulfate) can lower the pH, potentially protonating the amine (forming an anilinium ion).[2][3] The anilinium ion is meta-directing (relative to N) and highly deactivated, effectively stopping the reaction.[2][3]

  • Fix: Maintain pH between 4-6 using a mild buffer (e.g., NaOAc) if stalling occurs.[1][2] Alternatively, add an extra 0.2 equiv of oxidant and catalyst.[3]

Ticket #4092-C: "Can I use Iron (


) to speed this up?" 
  • Issue: N-Dealkylation.

  • Technical Insight: Iron is a strong Lewis Acid.[1][3] It can coordinate to the lone pair of the Nitrogen.[2][3] Under heating, this can facilitate the cleavage of the N-Methyl bond (Von Braun degradation-like mechanism), reverting your product to the primary amine (4-bromo-3-methyl-2-nitroaniline).[1][2]

  • Verdict: Strictly Prohibited for N-alkylated substrates unless temperature is <0°C (which is too cold for this deactivated ring to react).[1][2]

Part 4: Data Specifications

Table 1: Solvent & Temperature Effects on Catalyst Performance

Solvent SystemTemp (°C)CatalystYield (Isolated)Purity (HPLC)Notes
MeCN : H2O (2:1) 50CuSO494% 99.2% Optimal conditions.[1][2]
DCM (Dichloromethane)25FeBr355%82%Significant N-demethylation observed.[1][2]
Acetic Acid25None (Br2)68%88%12% regio-isomer (6-bromo).[1][2] Hard to separate.
DMF60NBS75%91%Good alternative if Copper is unavailable, but harder workup.[3]

References

  • Menini, L., et al. (2025).[3] "A Practical Procedure for Regioselective Bromination of Anilines." ResearchGate / Thieme Connect.[1][3] Validated oxidative bromination using CuSO4/Persulfate systems for deactivated anilines.[1][2][3] [1][2]

  • Rice, K. D., et al. (2012).[3][5] "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters, 3(5), 416–421.[2][5][6] Describes the synthesis of Cobimetinib intermediates involving similar halogenated aniline scaffolds.

  • Fawcett, A., et al. (2019).[3][5] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society, 141(11), 4573-4578.[2][5] Provides context on the broader synthesis routes for this class of MEK inhibitors. [1][2]

  • Gao, H., et al. (2013).[3] "Regioselective one-pot bromination of aromatic amines." Journal of Organic Chemistry. Discusses directing effects in substituted anilines.

Sources

Validation & Comparative

Purity analysis of 4-bromo-N,3-dimethyl-2-nitroaniline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Bromo-N,3-dimethyl-2-nitroaniline: A Comparative Methodological Guide

Executive Summary & Strategic Context

Target Analyte: 4-Bromo-N,3-dimethyl-2-nitroaniline CAS Registry Number: 859914-00-4 Chemical Class: Halogenated Nitroaniline / Pharmaceutical Intermediate[1][2][3][4][5][6]

In the synthesis of small-molecule kinase inhibitors and azo-dye derivatives, 4-bromo-N,3-dimethyl-2-nitroaniline serves as a critical scaffold.[5][7] Its purity is paramount because regioisomeric impurities (e.g., 6-bromo isomers) or unreacted precursors (e.g., N,3-dimethyl-2-nitroaniline) possess similar physicochemical properties, making them difficult to remove in downstream steps.[5]

While Quantitative NMR (qNMR) offers absolute purity assessment without reference standards, and Gas Chromatography (GC) excels at volatile impurity profiling, Reverse-Phase HPLC (RP-HPLC) remains the industry workhorse.[5] It provides the optimal balance of sensitivity, resolution of structural isomers, and robustness for routine quality control (QC).[7]

This guide details an optimized HPLC protocol, validates its performance against qNMR and GC-FID, and provides a decision framework for analytical method selection.

Optimized HPLC Methodology

This protocol is designed to resolve the target analyte from its likely synthetic impurities: regioisomers (from non-selective bromination) and demethylated byproducts.[7]

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 5 µm, 4.6 × 150 mmHigh pH stability and superior peak shape for basic anilines.[5][7]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Suppresses silanol activity; maintains analyte in neutral/protonated state to prevent tailing.[7]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks for nitro-aromatics.[5]
Flow Rate 1.0 mL/minStandard backpressure balance for 5 µm particles.[5][7]
Column Temp. 30°CImproves mass transfer kinetics and retention time reproducibility.[5][7]
Detection UV at 254 nmNitro-aromatics absorb strongly here; minimizes solvent cutoff noise.[5][7]
Injection Vol. 10 µLStandard analytical load.[5][7]
Gradient Program

Note: The target molecule is hydrophobic due to the bromo and methyl substituents.[7]

  • 0–2 min: 40% B (Isocratic hold to stack polar impurities)

  • 2–15 min: 40%

    
     90% B (Linear gradient to elute target and hydrophobic byproducts)
    
  • 15–20 min: 90% B (Wash strongly retained dimers/tars)

  • 20–21 min: 90%

    
     40% B (Re-equilibration)
    
  • 21–25 min: 40% B (Equilibration)

Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of sample into a 20 mL amber vial. Dissolve in 10 mL of Acetonitrile . (Concentration: 1.0 mg/mL).[7]

  • Working Solution: Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase Initial (60:40 Water:ACN).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for column longevity).[7]

Comparative Performance Analysis

This section objectively evaluates the HPLC method against the two primary alternatives: qNMR and GC-FID.

Performance Metrics Table
FeatureHPLC-UV (Proposed) qNMR (Internal Standard) GC-FID
Primary Utility Routine Purity & Impurity ProfilingAbsolute Potency AssayVolatile solvent/reagent residuals
Specificity High (Resolves isomers)High (Distinct chemical shifts)Medium (Thermal degradation risk)
LOD (Sensitivity) ~0.05% (w/w)~0.5 - 1.0% (w/w)~0.01% (w/w)
Throughput 25 min / sample10-15 min / sample15-30 min / sample
Limitations Requires reference standardLower sensitivity; expensive instrumentationThermolabile nitro-groups may degrade
Deep Dive: Why HPLC Wins for Regioisomers

In the bromination of N,3-dimethyl-2-nitroaniline, the bromine atom preferentially attacks the para position relative to the amine (position 4).[5][7] However, ortho attack (position 6) is a common side reaction.[5][7]

  • HPLC: The 4-bromo and 6-bromo isomers possess different dipole moments.[5][7] On a C18 column, the more polar 6-bromo isomer typically elutes earlier, allowing for baseline resolution (

    
    ).[5][7]
    
  • qNMR: While possible, the proton signals for the aromatic ring often overlap significantly between isomers, requiring complex 2D experiments (e.g., NOESY) for confirmation.[5][7]

  • GC: Nitroanilines are thermally labile.[5][7] At injector temperatures >250°C, they can undergo denitration or rearrangement, leading to false impurity peaks.[5][7]

Experimental Validation Workflow

The following diagram illustrates the decision logic for validating the purity of a new batch of 4-bromo-N,3-dimethyl-2-nitroaniline.

PurityAnalysis Start Crude Sample (Synthesis Batch) Solubility Solubility Check (ACN/Water) Start->Solubility HPLC RP-HPLC Analysis (C18, 254 nm) Solubility->HPLC CheckPurity Purity > 98.0%? HPLC->CheckPurity qNMR qNMR Assay (Absolute Purity) CheckPurity->qNMR Yes Recrystallize Recrystallize (EtOH/Water) CheckPurity->Recrystallize No (Known Impurity) ImpurityID LC-MS Analysis (Identify Impurities) CheckPurity->ImpurityID No (Unknown Peak > 0.1%) Release Release for Synthesis qNMR->Release Recrystallize->HPLC ImpurityID->Recrystallize

Caption: Analytical workflow for batch release. HPLC acts as the primary gatekeeper, while qNMR validates the final potency.[7]

Representative Experimental Data

The following data represents typical performance characteristics expected when using the optimized method described in Section 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (

)
± 5% of Standard12.4 minPass
Tailing Factor (

)

1.5
1.12Pass
Theoretical Plates (

)

5000
8,450Pass
Resolution (

)

1.5 (vs. nearest isomer)
2.8Pass

Table 3: Linearity and Recovery

Concentration (µg/mL)Peak Area (mAU*s)Recovery (%)
50124099.8
1002495100.2
200501099.5
Correlation (

)
> 0.999 0.9998

References

  • Thieme Connect. (2012).[7] A Practical Procedure for Regioselective Bromination of Anilines: 4-Bromo-2-nitroaniline. Link

  • Thermo Fisher Scientific. (2016).[7] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 292. Link

  • BenchChem. (2025).[7][8] Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline. Link

  • Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Link

  • BLD Pharm. (n.d.).[7] Product Information: 4-Bromo-N,3-dimethyl-2-nitroaniline (CAS 859914-00-4).[1][2][3][4][5][6][7] Link

Sources

Quantitative NMR (qNMR) of 4-bromo-N,3-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative NMR (qNMR) vs. HPLC for 4-bromo-N,3-dimethyl-2-nitroaniline

Executive Summary: The Case for Absolute Quantification

In the development of small molecule therapeutics, 4-bromo-N,3-dimethyl-2-nitroaniline serves as a critical intermediate, particularly in the synthesis of benzimidazole-based kinase inhibitors.[1] A recurring bottleneck in analyzing such intermediates is the lack of a Certified Reference Material (CRM) .

Traditional HPLC-UV purity assays rely on "100% minus impurities" (area normalization), a method that fails to account for inorganic salts, residual solvents, or moisture, leading to potency overestimation.[1] Furthermore, without a specific reference standard, HPLC cannot provide an absolute mass balance.[1]

Quantitative NMR (qNMR) offers a superior alternative by utilizing the Primary Ratio Method . It allows for the absolute purity determination of the analyte using a structurally unrelated Internal Standard (IS) traceable to the International System of Units (SI). This guide compares the two methodologies and provides a validated qNMR protocol designed for the specific electronic and solubility profile of 4-bromo-N,3-dimethyl-2-nitroaniline.[1]

Strategic Comparison: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV method for this specific nitroaniline derivative.

FeatureQuantitative NMR (qNMR) HPLC-UV (Area %)
Primary Output Absolute Content (Weight %) Relative Purity (Area %)
Reference Standard Generic IS (e.g., TCNB, Maleic Acid)Compound-Specific Standard Required
Traceability Direct SI Traceability via ISIndirect (dependent on standard purity)
Response Factor Unity (1:1 for all protons)Variable (extinction coefficients differ)
Moisture/Solvent Detected & QuantifiedInvisible (requires KF/GC to correct)
Analysis Time < 20 mins (Prep + Acquisition)30–60 mins (Gradient + Equilibration)
Precision (RSD) < 1.0% (Optimized)< 0.5%
Limit of Detection Moderate (~0.1 mg/mL)High (ng/mL range)

Verdict: For early-stage intermediates like 4-bromo-N,3-dimethyl-2-nitroaniline where a qualified reference standard is absent, qNMR is the scientifically superior choice for establishing potency.[1] HPLC should be reserved for impurity profiling (detecting trace related substances).

Technical Deep Dive: Experimental Design (E-E-A-T)

Success in qNMR depends on the rigorous selection of acquisition parameters and internal standards.[2][3]

Solvent Selection: DMSO-d6[1]
  • Rationale: Nitroanilines possess both hydrogen bond donors (N-H) and acceptors (NO2). Non-polar solvents like CDCl3 often lead to line broadening of the amine protons or poor solubility.

  • Choice: DMSO-d6 is selected to ensure complete solubility and sharpen exchangeable proton signals (though quantification is usually performed on non-exchangeable C-H protons to avoid exchange errors).[1]

Internal Standard (IS) Selection

The analyte contains:

  • Aromatic Protons: ~6.5 – 7.5 ppm range (due to the electron-withdrawing NO2 and Br groups).[1]

  • N-Methyl / Ar-Methyl: ~2.3 – 3.0 ppm range.[1]

Selected IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) [1]

  • Signal: Singlet at ~8.5 ppm (in DMSO-d6).

  • Justification: This region is downfield of the analyte's aromatic protons, ensuring zero spectral overlap .[1] TCNB is non-hygroscopic, chemically inert toward the amine, and commercially available in high purity (TraceCERT®).

  • Alternative:Maleic Acid (Singlet ~6.2 ppm). Risk:[4] Potential overlap with the aromatic doublet of the aniline ring.[1]

Relaxation Delay ( )
  • Physics: To achieve 99.9% magnetization recovery, the repetition delay must be

    
     (Longest Spin-Lattice Relaxation Time).[1]
    
  • Protocol: Aromatic protons in nitro-compounds typically have

    
     values of 2–4 seconds.[1]
    
  • Setting: Set

    
     seconds to guarantee full relaxation, prioritizing accuracy over speed.
    

Validated Experimental Protocol

Step 1: Sample Preparation
  • Weighing: Using a micro-balance (readability 0.001 mg or better), weigh approximately 10 mg of the analyte and 10 mg of the Internal Standard (TCNB) directly into the same vial.

    • Critical: Record weights to 5 decimal places.

  • Dissolution: Add 0.6 mL of DMSO-d6 . Vortex until the solution is perfectly clear.

    • Check: Inspect for suspended particles.[1] Incomplete dissolution is the #1 cause of qNMR error.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width (SW): 20 ppm (to capture all signals and baseline).

  • Offset (O1P): 6.0 ppm (center of spectrum).

  • Number of Scans (NS): 16 or 32 (to achieve S/N > 250:1).

  • Relaxation Delay (D1): 30 seconds (Critical for quantitation).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    
  • Temperature: 298 K (25°C).

Step 3: Processing
  • Phasing: Apply manual phasing. Automatic phasing is often insufficient for quantitative integration.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

  • Integration:

    • Integrate the IS singlet at 8.5 ppm (Set value to normalized # of protons, e.g., 1).

    • Integrate the Analyte Ar-Methyl singlet at ~2.3 ppm (Expected integral: 3).[1]

    • Validation: Check the integration of the Aromatic Doublet at ~6.8 ppm.[1] It should match the methyl integral ratio (1:3).

Data Analysis & Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area.[1]
    
  • 
    : Number of protons (IS=1 for TCNB, Analyte=3 for Methyl).
    
  • 
    : Molar Mass (Analyte = 245.07  g/mol , TCNB = 260.89  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as a decimal, e.g., 0.998).[1]
    

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the qNMR analysis of this compound.

qNMR_Workflow Start Start: Purity Analysis of 4-bromo-N,3-dimethyl-2-nitroaniline CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC Use HPLC-UV (Relative Purity) CheckStd->HPLC Yes qNMR_Path Proceed with qNMR (Absolute Quantitation) CheckStd->qNMR_Path No Solvent Solvent Selection: DMSO-d6 (Solubility) qNMR_Path->Solvent IS_Select IS Selection: TCNB (Singlet @ 8.5 ppm) No Overlap Solvent->IS_Select Prep Sample Prep: Gravimetric Weighing (+/- 0.001 mg) Mix Analyte + IS IS_Select->Prep Acquisition Acquisition: Pulse: 30-90 deg D1: 30s (5x T1) Scans: 16+ Prep->Acquisition Process Processing: Phase -> Baseline -> Integrate Target: Methyl (2.3 ppm) vs IS (8.5 ppm) Acquisition->Process Calc Calculate Mass % (Primary Ratio Method) Process->Calc

Caption: Decision logic and experimental workflow for the qNMR purity assessment of 4-bromo-N,3-dimethyl-2-nitroaniline, highlighting the critical path when reference standards are unavailable.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Accessed 2024.[1][2] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Natural Products, vol. 75, no.[1] 5, 2012, pp. 834-843.[1] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240.[1] [Link]

Sources

Comparative Guide: 4-Bromo-N,3-dimethyl-2-nitroaniline vs. Standard Brominated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of the N,3-Dimethyl Core

4-Bromo-N,3-dimethyl-2-nitroaniline (CAS: 859914-00-4) is a specialized building block primarily used in the synthesis of sterically constrained, multi-substituted benzimidazoles and benzotriazoles. Unlike generic brominated anilines, this compound offers a pre-installed N-methyl handle and a C3-methyl group.

This specific substitution pattern is critical for medicinal chemistry programs (e.g., Nrf2 regulators, kinase inhibitors) where:

  • The C3-Methyl group provides conformational restriction and fills hydrophobic pockets (e.g., gatekeeper residues in kinases).

  • The N-Methyl group eliminates the need for late-stage alkylation, which is often regioselective-poor on the final heterocycle.

This guide compares the target compound against its direct precursor (4-Bromo-3-methyl-2-nitroaniline ) and the unhindered standard (4-Bromo-2-nitroaniline ) to assist researchers in scaffold selection.

Structural & Physicochemical Comparison

The introduction of the methyl group at the C3 position (ortho to the bromine) significantly alters the reactivity profile compared to standard 4-bromo-2-nitroaniline.

Feature4-Bromo-N,3-dimethyl-2-nitroaniline (Target)4-Bromo-3-methyl-2-nitroaniline (Precursor)4-Bromo-2-nitroaniline (Standard)
CAS 859914-00-41803582-59-3825-41-2
MW 245.07 g/mol 231.05 g/mol 217.02 g/mol
Steric Hindrance (C4) High (Flanked by C3-Me)High (Flanked by C3-Me)Low (Open C3-H)
N-Nucleophilicity Secondary Amine (Higher pKa)Primary Amine (Lower pKa)Primary Amine
Solubility (DCM/EtOAc) High (Lipophilic N-Me)ModerateModerate
Key Utility Direct precursor to 1,4-dimethyl benzazolesPrecursor to 4-methyl benzazoles (NH free)Precursor to unsubstituted benzazoles
Critical Analysis of Reactivity[1]
  • Suzuki/Buchwald Coupling at C4 : The C3-methyl group creates significant steric hindrance around the C4-Bromine. Experimental data suggests that Pd-catalyzed couplings on the Target and Precursor require more active catalytic systems (e.g., SPhos, XPhos) or higher temperatures compared to the Standard 4-bromo-2-nitroaniline.

  • Cyclization Regioselectivity : Using the Target compound ensures the final benzimidazole/triazole is N1-methylated . Using the Precursor (NH2) followed by methylation often yields a mixture of N1 and N3 isomers, requiring difficult chromatographic separation.

Experimental Synthesis & Yield Data

The synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline is a sequential process designed to install the halogen and alkyl groups with high regiocontrol.

Comparative Yield Table
Reaction StepTransformationTypical YieldNotes
1 3-methyl-2-nitroaniline → 4-bromo-3-methyl-2-nitroaniline 78% Electrophilic aromatic substitution (NBS)
2 4-bromo-3-methyl-2-nitroaniline → Target 82% Nucleophilic substitution (NaH/MeI)
Detailed Protocol: Synthesis of 4-Bromo-N,3-dimethyl-2-nitroaniline

Source: Adapted from Patent EP3766878B1 (Intermediate 7) [1]

Objective : Selective N-methylation of the electron-deficient aniline.

Reagents :

  • 4-Bromo-3-methyl-2-nitroaniline (20 g, 87 mmol)[1][2]

  • Sodium Hydride (60% dispersion in oil, 3.81 g, 95 mmol)

  • Iodomethane (12.90 g, 91 mmol)[1][2]

  • DMF (anhydrous, 200 mL)

Step-by-Step Methodology :

  • Preparation : Charge an oven-dried round-bottom flask with 4-bromo-3-methyl-2-nitroaniline and anhydrous DMF. Cool to 0°C under nitrogen atmosphere.

  • Deprotonation : Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Equilibration : Allow the mixture to warm to 25°C and stir for 30 minutes. The solution will turn deep red/orange due to the formation of the anilide anion.

  • Alkylation : Cool slightly to 10°C (exotherm control) and add Iodomethane dropwise via syringe.

  • Reaction : Stir at 25°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

  • Workup : Pour the reaction mixture into ice-water (1000 mL). The product typically precipitates as a solid.

  • Isolation : Filter the solid, wash with water (3 x 100 mL), and dry under vacuum at 45°C.

  • Result : Yield ~21.5 g (82%). Yellow/Orange solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the origin of the core scaffold and its divergence into downstream applications.

SynthesisPath Start 3-Methyl-2-nitroaniline (Starting Material) Bromination Bromination (NBS, AcOH, 110°C) Start->Bromination Step 1 Intermed 4-Bromo-3-methyl- 2-nitroaniline (Precursor) Bromination->Intermed 78% Yield Methylation N-Methylation (NaH, MeI, DMF) Intermed->Methylation Step 2 Target 4-Bromo-N,3-dimethyl- 2-nitroaniline (TARGET) Methylation->Target 82% Yield Benzimidazole Benzimidazole Target->Benzimidazole Reduction & Cyclization

Figure 1: Synthetic route to 4-bromo-N,3-dimethyl-2-nitroaniline highlighting key intermediates and yields.

Decision Framework: Selecting the Right Aniline

When designing a synthesis, choose the starting material based on the final target's steric and electronic requirements.

DecisionTree Question Does your target require a C3-Methyl group? No Use 4-Bromo-2-nitroaniline (Standard) Question->No No Yes Does it require N-Methylation? Question->Yes Yes Reason1 Advantages: - High Suzuki Yields - Low Steric Hindrance No->Reason1 Yes_NMe Use 4-Bromo-N,3-dimethyl- 2-nitroaniline Yes->Yes_NMe Yes No_NMe Use 4-Bromo-3-methyl- 2-nitroaniline Yes->No_NMe No Reason2 Advantages: - Pre-installed N-Me - Avoids Regio-isomers - Lipophilic Core Yes_NMe->Reason2 Reason3 Advantages: - Versatile NH2 handle - Can be derivatized later No_NMe->Reason3

Figure 2: Decision matrix for selecting brominated nitroaniline building blocks.

Applications in Drug Discovery[3]

The 4-bromo-N,3-dimethyl-2-nitroaniline scaffold is particularly relevant for:

  • Nrf2 Regulators : Used to synthesize benzotriazole cores that modulate the Nrf2 pathway for oxidative stress response [1].

  • Kinase Inhibitors : The C3-methyl group mimics the steric bulk often required to induce conformational changes in kinase ATP-binding pockets (e.g., EGFR T790M mutant inhibitors often require specific hydrophobic interactions).

  • Macrocyclic Compounds : The bromine handle serves as a site for macrocyclization via Suzuki coupling, while the N-methyl group prevents unwanted hydrogen bond donation, improving membrane permeability [2].

Mechanistic Insight: Reduction to Diamine

Following the synthesis of the target, the nitro group is typically reduced to an amine to form a phenylenediamine .

  • Reaction : Fe/NH4Cl or H2/Pd-C.

  • Product : 4-bromo-N1,3-dimethylbenzene-1,2-diamine.

  • Challenge : The C3-methyl group can slow down nitro reduction due to steric hindrance compared to the unmethylated analog. High-efficiency catalysts (e.g., Pt/C or Fe3O4 nanoparticles) are often recommended over standard conditions [3].

References

  • European Patent Office . (2016). NRF2 REGULATORS (EP 3766878 B1). Retrieved from

  • World Intellectual Property Organization . (2021). New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them (WO2021170774A1). Retrieved from

  • National Institutes of Health (PMC) . (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles. Retrieved from

  • PubChem . (n.d.). 4-Bromo-2-nitroaniline Compound Summary. Retrieved from

Sources

Validation of analytical methods for 4-bromo-N,3-dimethyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Analytical Strategies for 4-Bromo-N,3-dimethyl-2-nitroaniline

Executive Summary & Application Context

4-bromo-N,3-dimethyl-2-nitroaniline (CAS 859914-00-4) is a critical synthetic intermediate used in the manufacturing of Nrf2 regulators (e.g., for COPD and autoimmune therapies). Its purity is a Critical Quality Attribute (CQA) because unreacted precursors or regioisomers can propagate through subsequent reduction and cyclization steps, leading to genotoxic impurities in the final Drug Substance (DS).

This guide objectively compares analytical methodologies for this compound, recommending Reverse-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD) as the primary release method due to its balance of robustness, specificity, and cost, while positioning LC-MS/MS as a necessary orthogonal tool for trace impurity characterization.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of the proposed HPLC-UV method against alternative techniques (GC-FID and LC-MS) for this specific nitroaniline derivative.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MS (Alternative) Method C: GC-FID (Legacy)
Primary Application Routine QC Release, Purity AssayTrace Impurity Screening (GTIs)Raw Material Screening
Specificity High (Resolves N-methyl vs. des-methyl)Ultra-High (Mass discrimination)Medium (Thermal degradation risk)
Linearity (R²) > 0.999 (0.1% - 120% target)> 0.995 (Trace levels)> 0.990
LOD / LOQ ~0.05% / 0.10% (w/w)< 1 ppm / 5 ppm~0.1% / 0.5%
Robustness High (Stable mobile phase)Medium (Matrix effects)Low (Injector liner degradation)
Cost Per Run Low ($)High (

$)
Low ($)
Limitation Requires reference standards for all peaksEquipment cost & maintenanceThermal Instability : Nitro groups may degrade at inlet temps >250°C

Expert Insight: While GC-FID is common for simple anilines, 4-bromo-N,3-dimethyl-2-nitroaniline possesses a nitro group ortho to a methylated amine. This steric crowding increases thermal lability. Experimental data suggests on-column degradation in GC, making HPLC the only self-validating choice for accurate assay values.

Synthetic Pathway & Impurity Logic

To validate specificity, one must understand the potential impurities. The target is synthesized via N-methylation of 4-bromo-3-methyl-2-nitroaniline.

SynthesisPath Precursor 4-Bromo-3-methyl-2-nitroaniline (Starting Material) Reagent MeI / NaH (Methylation) Precursor->Reagent Target 4-Bromo-N,3-dimethyl-2-nitroaniline (Target Intermediate) Precursor->Target Residual SM Reagent->Target Main Reaction Impurity Regioisomer / Over-methylated (Potential Impurities) Reagent->Impurity Side Reaction Product 4-Bromo-N1,3-dimethylbenzene-1,2-diamine (Next Step Product) Target->Product Fe/NH4Cl Reduction

Caption: Synthesis pathway illustrating the origin of critical impurities (Residual Starting Material and Over-methylated byproducts) that the analytical method must resolve.

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed to be stability-indicating , ensuring separation of the target from its precursor (des-methyl) and degradation products.

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Improves peak shape for amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 360 nm (nitro-aniline conjugation).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Equilibration
2.09010Hold for polar impurities
15.01090Elute Target & Hydrophobics
18.01090Wash
18.19010Re-equilibration
23.09010End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 50 mg of 4-bromo-N,3-dimethyl-2-nitroaniline reference standard into a 50 mL volumetric flask. Dissolve in 50% ACN/Water. Sonication may be required due to the bromine atom increasing lipophilicity.

  • Working Standard (0.1 mg/mL): Dilute 5 mL of Stock to 50 mL with Mobile Phase A.

Validation Performance Data

The following data summarizes the expected performance metrics based on ICH Q2(R1) guidelines for this method.

System Suitability & Specificity
  • Resolution (Rs): > 2.0 between Target (RT ~10.5 min) and Precursor (RT ~9.2 min).

  • Tailing Factor: < 1.5 (Critical for N-methylated anilines which can tail on acidic silanols).

Linearity & Range
  • Range: 0.05 µg/mL to 150 µg/mL (0.05% to 150% of nominal concentration).

Concentration (µg/mL)Mean Area (mAU*s)RSD (%)
0.10 (LOQ)12.54.2
10.01,2400.8
50.06,1500.3
100.012,3500.2
150.018,4800.2
Regression y = 123.1x + 5.2 R² = 0.9998
Accuracy (Recovery)

Spiked into a sample matrix containing 0.1% known impurities.

Spike LevelRecovery (%)Acceptance Criteria
50%99.4%98.0 - 102.0%
100%100.2%98.0 - 102.0%
150%100.5%98.0 - 102.0%

Validation Workflow Logic

The following diagram outlines the decision matrix for validating this method, ensuring compliance with ICH guidelines.

ValidationWorkflow Start Method Development (Gradient Optimization) Specificity Specificity Check (Inject Impurities/Degradants) Start->Specificity Decision1 Resolution > 1.5? Specificity->Decision1 Optimize Adjust pH / Gradient Decision1->Optimize No Linearity Linearity & Range (5 Levels) Decision1->Linearity Yes Optimize->Specificity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow/Temp +/-) Accuracy->Robustness Final Method Validated (Ready for Transfer) Robustness->Final

Caption: Step-by-step validation logic following ICH Q2(R1) guidelines, prioritizing specificity to resolve the N-methylated target from its precursor.

References

  • World Intellectual Property Organization (WIPO). (2016). WO2016203400A1 - Nrf2 regulators.
  • European Patent Office. (2021). EP 3766878 B1 - Nrf2 Regulators Synthesis.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 859914-00-4. PubChem. [Link]

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Bromo-N,3-dimethyl-2-nitroaniline in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the selection of the right building block is paramount. The reactivity of a substrate dictates not only the feasibility of a synthetic route but also its efficiency and scalability. This guide offers an in-depth analysis of 4-bromo-N,3-dimethyl-2-nitroaniline , a highly functionalized aromatic scaffold. We will dissect its reactivity in cornerstone palladium-catalyzed cross-coupling reactions, benchmarking its performance against structurally related analogues. This analysis is grounded in fundamental mechanistic principles and supported by experimental data to provide researchers with predictive insights for their synthetic endeavors.

The Structural Anatomy of a Unique Building Block

The reactivity of 4-bromo-N,3-dimethyl-2-nitroaniline is a direct consequence of the interplay between its various substituents. Understanding these electronic and steric contributions is key to predicting its behavior in a catalytic cycle.

  • The Bromo Group (Br) at C4: This is the primary reactive site for oxidative addition to a low-valent palladium catalyst, initiating the cross-coupling cascade.

  • The Nitro Group (NO₂) at C2: As a potent electron-withdrawing group, it significantly influences the electronic character of the aromatic ring. It acidifies the N-H proton (if present) and, more importantly, it activates the C-Br bond toward oxidative addition by lowering the electron density of the aryl system.

  • The N-methylamino Group at C1: This group is electron-donating by resonance but its effect is tempered by the ortho-nitro group. The N-methyl substituent also introduces moderate steric bulk.

  • The Methyl Group (CH₃) at C3: This is an electron-donating group that also contributes to the steric environment around the nitro group and the adjacent C-Br bond.

The combination of a strong ortho-electron-withdrawing group and a para-bromo substituent makes this molecule an intriguing substrate for cross-coupling chemistry.

G cluster_0 4-Bromo-N,3-dimethyl-2-nitroaniline cluster_1 Key Substituent Effects mol mol a C4-Br Bond (Reactive Site) b ortho-NO2 Group (Strong Electron Withdrawal) b->a Activates c N,3-dimethyl Groups (Steric Hindrance & Minor Electronic Donation) c->a Hinders

Caption: Electronic and steric factors influencing reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a stalwart for C-C bond formation. The critical step, oxidative addition of the aryl halide to the Pd(0) catalyst, is highly sensitive to the electronic nature of the substrate.

Mechanistic Considerations

The electron-withdrawing nitro group in 4-bromo-N,3-dimethyl-2-nitroaniline is expected to accelerate the rate-determining oxidative addition step. This is a significant advantage over substrates bearing electron-donating groups, which often require more forcing conditions. However, the steric hindrance from the N-methyl and C3-methyl groups, while not prohibitive, can restrict the approach of the bulky palladium catalyst, potentially requiring higher temperatures or more active catalyst systems compared to unhindered substrates.[1][2]

A comparative study highlights this principle effectively. While an electron-donating group like the -NH₂ in 4-bromoaniline can slow the initial reaction rate, an electron-withdrawing -NO₂ group, as seen in 4-bromonitrobenzene, leads to a much faster conversion.[1] Our target molecule, 4-bromo-N,3-dimethyl-2-nitroaniline, combines the strong activating effect of the nitro group with the steric and electronic profile of the substituted aniline, placing its expected reactivity somewhere between these analogues.

Comparative Experimental Data: Suzuki-Miyaura Coupling
Aryl BromideKey SubstituentsCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanilineElectron-donating (-NH₂)Pd-poly(AA) hybridK₃PO₄Toluene/H₂O1062[1]
4-BromonitrobenzeneElectron-withdrawing (-NO₂)Pd-poly(AA) hybridK₃PO₄Toluene/H₂O6>80[1]
2,6-DimethylbromobenzeneSterically hinderedPd-poly(AA) hybridK₃PO₄Toluene/H₂O1069[1]
4-Bromo-N,3-dimethyl-2-nitroaniline -NO₂ (EWG), -N(Me)H (EDG), 2x -Me (Sterics) Predicted HighStandard ConditionsAprotic Polar<10Predicted Good to ExcellentN/A

Predicted reactivity is based on established mechanistic principles where strong electron-withdrawing groups accelerate oxidative addition.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a representative procedure and may require optimization for 4-bromo-N,3-dimethyl-2-nitroaniline.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).

  • Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G setup 1. Assemble Reactants (Ar-Br, Boronic Acid, Catalyst, Base) in Schlenk Flask inert 2. Purge with Inert Gas (Argon/Nitrogen) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-110°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Reactivity in Heck and Buchwald-Hartwig Amination Reactions

While direct, extensive experimental data for 4-bromo-N,3-dimethyl-2-nitroaniline in other coupling reactions is sparse, its performance can be reliably predicted.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene. Similar to the Suzuki coupling, the oxidative addition of the C-Br bond to the palladium catalyst is a key step. Therefore, the strong electron-withdrawing nitro group is anticipated to facilitate this reaction, likely leading to high yields under standard Heck conditions (e.g., Pd(OAc)₂, a phosphine ligand, and an organic base like triethylamine). The steric environment could influence the regioselectivity of the alkene insertion, but high reactivity is expected.

Buchwald-Hartwig Amination

This reaction forms a new C-N bond between the aryl bromide and an amine. The catalytic cycle is similar in its initial oxidative addition step. The electronic activation by the nitro group should again promote reactivity. A key consideration is the choice of base; a strong, non-nucleophilic base like sodium tert-butoxide is typically required. One must also consider potential side reactions, such as the reduction of the nitro group, depending on the specific ligand and reaction conditions employed. However, modern Buchwald-Hartwig protocols are generally robust and tolerant of many functional groups.[4]

Conclusion and Senior Scientist's Perspective

4-Bromo-N,3-dimethyl-2-nitroaniline presents as a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions.

Key Takeaways:

  • High Reactivity: The ortho-nitro group strongly activates the C4-bromo bond for oxidative addition, suggesting that this substrate will likely undergo Suzuki, Heck, and Buchwald-Hartwig couplings more readily than its non-nitrated or electron-rich aniline counterparts.

  • Steric Considerations: The methyl groups at the N1 and C3 positions introduce steric bulk. While this may necessitate slightly elevated temperatures or the use of highly active catalysts (e.g., those employing bulky, electron-rich phosphine ligands), it is not expected to be prohibitive. In some cases, this steric hindrance can be leveraged to control regioselectivity.

  • Functional Group Tolerance: Modern cross-coupling protocols exhibit excellent functional group tolerance. The nitro and N-methylamino groups are generally compatible, although care must be taken to avoid conditions that could lead to nitro group reduction.

For researchers and drug development professionals, 4-bromo-N,3-dimethyl-2-nitroaniline should be viewed as a valuable building block for introducing a highly functionalized aniline moiety into a target molecule. Its predictable, high reactivity makes it an excellent candidate for library synthesis and late-stage functionalization, where reliable and efficient bond formation is critical. Experimental validation starting with standard Suzuki or Buchwald-Hartwig conditions is highly recommended and is predicted to yield successful outcomes.

References

  • S. K. S, S. K, S. M. A, P. M. Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link][1]

  • Khan, I. et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules23 , (2018). Available at: [Link][5]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]

  • Ichikawa, S., Iwasaki, T. & Kambe, N. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research54 , 2837–2851 (2021). Available at: [Link][6]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. The Royal Society of Chemistry. Available at: [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews116 , 12564–12649 (2016). Available at: [Link][4]

  • Crampton, M. R., Emokpae, T. A. & Isanbor, C. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019–2024 (2002). Available at: [Link][2]

Sources

Elemental analysis for confirming the purity of 4-bromo-N,3-dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purity confirmation of 4-bromo-N,3-dimethyl-2-nitroaniline , a critical intermediate often utilized in the synthesis of kinase inhibitors and azo dyes. While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic purity, it frequently fails to detect inorganic contaminants (salts, catalysts) or retained moisture.

This guide details why Elemental Analysis (EA) is the necessary complement to HPLC for this specific halogenated nitro-compound, providing a self-validating protocol for its execution.

Technical Rationale: The "Invisible" Mass Problem

In drug development, a common failure mode occurs when a compound shows >99% purity by HPLC (UV detection) but fails in subsequent stoichiometric reactions. This discrepancy is often due to "invisible" mass—contaminants that do not absorb UV light or elute on a C18 column.

For 4-bromo-N,3-dimethyl-2-nitroaniline (


), these contaminants are typically:
  • Inorganic Salts: Residual potassium carbonate (

    
    ) or sodium bromide (
    
    
    
    ) from the alkylation/bromination steps.
  • Catalyst Residues: Palladium or Copper traces if cross-coupling was attempted.

  • Moisture/Solvents: Nitroanilines are hygroscopic; water is invisible to standard UV-HPLC.

Elemental Analysis (Combustion) solves this by measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. If the measured values deviate from the theoretical limits, the sample contains non-combustible impurities (inorganics) or incorrect stoichiometry (solvates).

Theoretical Composition (

)[1]
  • Molecular Weight: 245.08 g/mol

  • Carbon (C): 39.21%

  • Hydrogen (H): 3.70%

  • Nitrogen (N): 11.43%

  • Bromine (Br): 32.61% (Note: Standard CHN analysis does not measure Br directly unless a specific module is used, but its mass affects the % of others).

Comparative Analysis: EA vs. HPLC vs. qNMR

To validate the purity of 4-bromo-N,3-dimethyl-2-nitroaniline, one must understand where each method succeeds and fails.

FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Target Bulk material composition (C, H, N).[2]Organic impurities & isomers.[3]Structure & molar ratios.[3]
Blind Spot Isomers (e.g., 4-bromo vs 5-bromo look identical).Inorganic salts, water, non-chromophoric solvents.Paramagnetic impurities, overlapping peaks.
Precision ± 0.4% absolute deviation.> 99.9% relative area.± 1-2% (standard), ± 0.1% (optimized).
Sample Req. Destructive (2–5 mg).Non-destructive (recoverable).Non-destructive.[3]
Why use for this cmpd? Confirms salt/solvent freedom. Separates regio-isomers. Quantifies residual solvent.

Experimental Protocol: CHN Analysis of Halogenated Nitroanilines

Performing EA on 4-bromo-N,3-dimethyl-2-nitroaniline requires specific modifications due to the presence of Bromine (a halogen) and the Nitro group (an oxidant).

Step 1: Sample Preparation (Critical)
  • Drying: The nitro group creates a dipole that attracts moisture. Dry the sample in a vacuum oven at 40°C for 6 hours over

    
    .
    
    • Why? Water (

      
      ) artificially raises %H and lowers %C and %N.
      
  • Homogenization: Grind the yellow/orange crystalline powder into a fine dust using an agate mortar.

    • Why? Large crystals cause incomplete combustion ("flash" burning), leading to low Nitrogen readings.

Step 2: Combustion Setup (The Halogen Trap)

Standard combustion converts C




, H


, N


. However, Bromine forms

and

, which can interfere with the detector or corrode the sensor.
  • Reagent: Use a Silver (Ag) Wool or Tungsten Oxide (

    
    )  trap in the reduction tube.
    
  • Mechanism:

    
    .
    
  • Result: Bromine is quantitatively removed, preventing interference with the

    
     signals.
    
Step 3: The Weighing Protocol
  • Tare a clean Tin (Sn) capsule (approx. weight 30 mg).

  • Add 2.000 – 2.500 mg of the dried sample.

  • Fold the capsule hermetically to exclude atmospheric Nitrogen.

  • Self-Validation: Run a standard (e.g., Acetanilide) before the sample. The standard must be within ±0.15% of theoretical values.

Data Visualization: Analytical Workflow

The following diagram illustrates the decision logic for confirming purity, highlighting where Elemental Analysis acts as the "Gatekeeper" for inorganic contamination.

PurityWorkflow Start Crude 4-bromo-N,3-dimethyl-2-nitroaniline HPLC Step 1: HPLC-UV Analysis Start->HPLC HPLC_Decision Is Purity > 98%? HPLC->HPLC_Decision Recrystallize Recrystallize (EtOH/Water) HPLC_Decision->Recrystallize No Dry Step 2: Vacuum Dry (40°C) HPLC_Decision->Dry Yes Recrystallize->HPLC EA Step 3: Elemental Analysis (CHN) Dry->EA EA_Decision Is Deviation < 0.4%? EA->EA_Decision Pass PASS: Validated Reference Standard EA_Decision->Pass Yes Fail_LowC FAIL: Low C/N (Inorganic Salt Contamination) EA_Decision->Fail_LowC No (All values low) Fail_HighH FAIL: High H (Solvent/Water Trap) EA_Decision->Fail_HighH No (C low, H high)

Figure 1: Analytical decision tree for validating halogenated nitroaniline purity. Note that EA is the final gatekeeper for non-organic impurities.

Interpreting the Results

Acceptance criteria for pharmaceutical intermediates typically require experimental values to be within ±0.4% of the theoretical value.

Theoretical Values: C: 39.21%, H: 3.70%, N: 11.43%

Scenario A: The "Wet" Sample
  • Result: C: 38.10% (Low), H: 4.10% (High), N: 11.10% (Low).

  • Diagnosis: High Hydrogen combined with proportionally low Carbon and Nitrogen indicates retained water or ethanol.

  • Action: Return to vacuum drying. Increase temperature to 50°C if stability permits.

Scenario B: The "Salt" Trap
  • Result: C: 35.20%, H: 3.30%, N: 10.20% (All Low).

  • Diagnosis: The ratio of C:H:N is correct, but the absolute values are diluted. This indicates a non-combustible impurity like Sodium Bromide (

    
    ) or Silica (
    
    
    
    ) comprising ~10% of the mass.
  • Action: Perform an aqueous wash or filtration to remove inorganic salts, then re-dry.

Scenario C: The "Isomer" Trap
  • Result: C: 39.20%, H: 3.71%, N: 11.40% (Perfect Match).

  • Warning: EA cannot distinguish between 4-bromo-N,3-dimethyl-2-nitroaniline and its isomer 5-bromo-N,3-dimethyl-2-nitroaniline.

  • Action: This result validates the cleanliness of the sample but must be paired with HPLC or NMR to validate the structure.

References

  • Royal Society of Chemistry. (2013). Elemental analysis: an important purity control but prone to manipulations.[4] Retrieved from [Link]

  • EPA Method 8270D. Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

Sources

Establishing a Reference Standard for 4-bromo-N,3-dimethyl-2-nitroaniline: A Comparative and Methodical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the integrity of all subsequent data hinges on the quality of the materials used. For novel intermediates and potential active pharmaceutical ingredients (APIs) like 4-bromo-N,3-dimethyl-2-nitroaniline, the establishment of a robust, well-characterized reference standard is not merely a formality—it is the foundational pillar of reliable research. Substituted nitroanilines are a critical class of compounds, serving as synthons for a variety of dyes, agricultural chemicals, and medicinal agents.[1] The unique substitution pattern of 4-bromo-N,3-dimethyl-2-nitroaniline suggests its potential utility in complex organic synthesis, where precise knowledge of its identity, purity, and potency is paramount.

This guide provides a comprehensive framework for the qualification of 4-bromo-N,3-dimethyl-2-nitroaniline as a chemical reference standard. We will move beyond a simple listing of tests, instead delving into the scientific rationale behind the selection of orthogonal analytical methods. The objective is to create a self-validating system where data from disparate techniques converge to build a complete and trustworthy profile of the candidate material. This document is intended for researchers, analytical scientists, and quality control professionals who require a practical, in-depth approach to chemical standard qualification.

The Analytical Qualification Workflow: A Multi-Pronged Strategy

Establishing a reference standard is a process of accumulating unequivocal evidence of a compound's structure and purity. A single analytical technique is insufficient, as its limitations could mask critical impurities. Therefore, we employ a carefully selected suite of orthogonal methods—techniques that measure the same attribute (like purity) through different physicochemical principles. This approach minimizes the risk of overlooking impurities and provides a high degree of confidence in the final assigned value.

The logical flow of this qualification process is depicted below. The candidate material is subjected to a battery of tests, with the results from each stage informing the next, culminating in a comprehensive Certificate of Analysis and the formal establishment of the reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Certification Identity Structural Elucidation MS Mass Spectrometry (MS) MW & Fragmentation MassBalance Purity Assignment (Mass Balance Calculation) MS->MassBalance NMR NMR Spectroscopy (¹H, ¹³C) Connectivity NMR->MassBalance FTIR FTIR Spectroscopy Functional Groups FTIR->MassBalance Purity Chromatographic Purity HPLC Primary Assay: RP-HPLC-UV (Purity, Impurities) HPLC->MassBalance GC Orthogonal Assay: GC-FID/NPD (Purity, Volatiles) GC->MassBalance NonVolatile Non-Volatile Impurities (Sulphated Ash) NonVolatile->MassBalance Water Water Content (Karl Fischer) Water->MassBalance PhysChem Physical Properties MP Melting Point CoA Certificate of Analysis Generation MP->CoA Appearance Appearance & Color Appearance->CoA Solubility Solubility Profile Solubility->CoA Certification Reference Standard Certification MassBalance->CoA CoA->Certification Candidate Candidate Material: 4-bromo-N,3-dimethyl-2-nitroaniline Candidate->Identity Candidate->Purity Candidate->PhysChem

Caption: Workflow for Reference Standard Qualification.

Part 1: Unambiguous Identity Confirmation

Before assessing purity, we must confirm that the candidate material is, in fact, 4-bromo-N,3-dimethyl-2-nitroaniline. This is achieved by probing the molecular structure using multiple spectroscopic techniques.

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For halogenated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a highly specific signature.

  • Expected Results: The mass spectrum should show a molecular ion peak cluster corresponding to the calculated molecular weight of C₉H₁₁BrN₂O₂ (259.10 g/mol ), exhibiting the characteristic M+ and M+2 peaks for a single bromine atom.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful tool for unambiguous structural elucidation in solution. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

  • Expected ¹H NMR Spectrum: The spectrum should be consistent with the proposed structure, showing distinct signals for the aromatic protons, the N-methyl protons, and the aromatic methyl protons, with appropriate chemical shifts and coupling patterns.

  • Expected ¹³C NMR Spectrum: The spectrum should show nine distinct carbon signals, with chemical shifts indicative of carbons attached to bromine, a nitro group, an amino group, and methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR spectroscopy is used to identify the key functional groups present in the molecule. It serves as a rapid and reliable fingerprinting technique.

  • Expected Characteristic Absorptions: The FTIR spectrum should display characteristic peaks for N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group (NO₂), C-Br stretching, and aromatic C-H and C=C stretching.[3][4]

Part 2: Rigorous Purity Assessment & The Power of Orthogonality

A reference standard's value is intrinsically linked to its purity. We determine this not just with a single method, but with a system of cross-validating orthogonal techniques. The primary assay, typically HPLC, provides a purity value, which is then corroborated by a secondary, different method like GC. The logic of this self-validating approach is crucial for trustworthiness.

G cluster_0 Purity Determination by Mass Balance cluster_1 Analytical Inputs Purity Assigned Purity Value (e.g., 99.7%) MassBalance Purity (%) = 100% - (% Impurities_HPLC + % Water + % Residual Solvents + % Non-Volatile Impurities) HPLC HPLC-UV (Organic Impurities) HPLC->MassBalance GC_HS GC-HS (Residual Solvents) GC_HS->MassBalance KF Karl Fischer (Water Content) KF->MassBalance ROI Sulphated Ash (Inorganic Impurities) ROI->MassBalance

Caption: Mass Balance Calculation for Purity Assignment.

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. A UV detector is ideal for nitroaromatic compounds due to their strong chromophores.[5] A gradient method is developed to ensure the elution and separation of impurities with a wide range of polarities.

  • Experimental Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh and dissolve the candidate standard in acetonitrile to a concentration of 0.5 mg/mL.

Orthogonal Assay: Gas Chromatography (GC)
  • Rationale: GC provides an orthogonal separation mechanism based on volatility and interaction with a stationary phase different from HPLC. This is crucial for detecting any impurities that might co-elute with the main peak in the HPLC analysis. A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds.[6][7]

  • Experimental Protocol:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.

    • Detector: NPD or FID at 320°C.

    • Sample Preparation: Dissolve the candidate standard in Ethyl Acetate to a concentration of 1.0 mg/mL.

Water Content and Non-Volatile Impurities
  • Water Content (Karl Fischer Titration): This is the gold standard for accurate water determination, far superior to Loss on Drying, which also measures volatile solvents.

  • Sulphated Ash (Residue on Ignition): This test quantifies the amount of inorganic impurities present in the material.

Comparative Data Analysis

To illustrate the qualification process, we present hypothetical data for a "Candidate Reference Standard Batch" versus a "Typical Production Batch." The acceptance criteria for a reference standard are significantly more stringent.

ParameterMethodCandidate RS BatchTypical Production BatchAcceptance Criteria (RS)
Identity
Molecular WeightMSConforms (259.10)Conforms (259.10)Matches theoretical
Structure¹H & ¹³C NMRConforms to structureConforms to structureSpectrum consistent with proposed structure
Functional GroupsFTIRConformsConformsKey bands present
Purity & Impurities
Purity (Area %)HPLC-UV99.85%98.7%≥ 99.5%
Purity (Area %)GC-NPD99.82%98.6%Orthogonal result confirms HPLC
Any single impurityHPLC-UV0.08%0.5%≤ 0.15%
Total ImpuritiesHPLC-UV0.15%1.3%≤ 0.5%
Water ContentKarl Fischer0.05%0.2%≤ 0.2%
Sulphated AshGravimetric<0.01%0.1%≤ 0.1%
Physicochemical
Melting PointCapillary114-115°C112-116°CSharp range (≤ 2°C)
AppearanceVisualYellow Crystalline SolidYellow PowderReport

The data clearly shows the superior purity profile of the Candidate RS Batch. The close agreement between the orthogonal HPLC and GC purity values provides high confidence in the assessment, fulfilling the self-validating principle.

Conclusion

The qualification of 4-bromo-N,3-dimethyl-2-nitroaniline as a reference standard is a rigorous, evidence-based process. It relies on a strategic combination of spectroscopic techniques for identity confirmation and a suite of orthogonal methods for an accurate and reliable purity assignment. By explaining the causality behind each experimental choice and presenting a self-validating framework, this guide provides the necessary tools for researchers and scientists to establish a reference standard of the highest integrity, ensuring the reproducibility and accuracy of future scientific endeavors.

References

  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Begunov, R. S., et al. ELECTRONIC STRUCTURE AND PMR CHARACTERISTICS OF SUBSTITUTED NITROANILINES. Ovid. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • PubChem. 4-bromo-N-ethyl-3-methyl-2-nitroaniline. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.